Propargyl-PEG3-SH
Description
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Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-2-3-10-4-5-11-6-7-12-8-9-13/h1,13H,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLQMMQFEBUDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Propargyl-PEG3-SH, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This molecule features a terminal propargyl group for facile "click" chemistry reactions and a thiol group for conjugation to various substrates. This guide details the synthetic pathways, experimental protocols, and analytical characterization of this versatile linker.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formation of the key intermediate, Propargyl-PEG3-alcohol, followed by the conversion of the terminal hydroxyl group to a thiol.
Synthesis of Propargyl-PEG3-alcohol
The initial step involves the propargylation of triethylene glycol. This is achieved by reacting triethylene glycol with propargyl bromide in the presence of a base, such as sodium hydride, to yield Propargyl-PEG3-alcohol.
Caption: Synthetic scheme for Propargyl-PEG3-alcohol.
Conversion of Propargyl-PEG3-alcohol to this compound
Two primary methods are effective for the conversion of the terminal alcohol to a thiol: via a tosylate intermediate or through a Mitsunobu reaction.
This classic two-step approach involves the activation of the alcohol with tosyl chloride to form a tosylate, which is a good leaving group. Subsequent reaction with a thiolating agent, such as sodium hydrosulfide or thiourea followed by hydrolysis, yields the desired thiol.
Caption: Synthesis of this compound via a tosylate intermediate.
The Mitsunobu reaction offers a one-pot conversion of the alcohol to a thiol using a phosphine, an azodicarboxylate, and a thiol source like thioacetic acid. The resulting thioester is then hydrolyzed to the thiol.
Caption: Synthesis of this compound via the Mitsunobu reaction.
Experimental Protocols
Synthesis of Propargyl-PEG3-alcohol
| Parameter | Value |
| Reactants | |
| Triethylene glycol | 1.0 eq |
| Propargyl bromide (80% in toluene) | 1.1 eq |
| Sodium hydride (60% dispersion in mineral oil) | 1.2 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Work-up | Quench with water, extract with ethyl acetate, wash with brine, dry over Na2SO4 |
| Purification | Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) |
| Typical Yield | 60-70% |
Protocol:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add triethylene glycol dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction back to 0 °C and add propargyl bromide dropwise.
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Let the reaction warm to room temperature and stir overnight.
-
Carefully quench the reaction with water at 0 °C.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Synthesis of this compound (Method A: Tosylation and Thiolation)
| Parameter | Value |
| Reactants (Tosylation) | |
| Propargyl-PEG3-alcohol | 1.0 eq |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 eq |
| Pyridine | Anhydrous |
| Reactants (Thiolation) | |
| Propargyl-PEG3-tosylate | 1.0 eq |
| Sodium hydrosulfide (NaSH) | 1.5 eq |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | Room temperature |
| Reaction Time | 4-6 hours (Thiolation) |
| Work-up | Dilute with water, extract with diethyl ether, wash with water and brine, dry over Na2SO4 |
| Purification | Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) |
| Typical Yield | 70-80% over two steps |
Protocol:
-
Tosylation: Dissolve Propargyl-PEG3-alcohol in anhydrous pyridine, cool to 0 °C, and add p-toluenesulfonyl chloride portion-wise. Stir the reaction at 0 °C for 4-6 hours. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold HCl (1M), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate to afford the crude tosylate, which can be used in the next step without further purification.
-
Thiolation: Dissolve the crude Propargyl-PEG3-tosylate in DMF and add sodium hydrosulfide. Stir the mixture at room temperature for 4-6 hours. Dilute the reaction with water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4. Concentrate under reduced pressure and purify by flash column chromatography.
Characterization of this compound
Physicochemical Properties
| Property | Value |
| Molecular Formula | C9H16O3S |
| Molecular Weight | 204.29 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, DMSO, DCM, DMF |
| Storage | Store at -20°C under an inert atmosphere |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.20 | d | 2H | -O-CH₂ -C≡CH |
| ~ 3.70 - 3.60 | m | 8H | -O-CH₂ -CH₂ -O- |
| ~ 2.75 | t | 2H | -CH₂ -SH |
| ~ 2.45 | t | 1H | -C≡CH |
| ~ 1.60 | t | 1H | -CH₂-SH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~ 79.5 | -O-CH₂-C ≡CH |
| ~ 75.0 | -O-CH₂-C≡CH |
| ~ 70.5 - 69.0 | PEG backbone carbons |
| ~ 58.5 | -O-CH₂ -C≡CH |
| ~ 39.0 | -CH₂ -SH |
Mass Spectrometry (ESI-MS):
| m/z (calculated) | m/z (found) | Ion |
| 205.0893 | [M+H]⁺ | [C9H17O3S]⁺ |
| 227.0712 | [M+Na]⁺ | [C9H16O3SNa]⁺ |
Expected Fragmentation Pattern: The mass spectrum is expected to show characteristic losses of ethylene glycol units (44 Da) and potentially the loss of the thiol group.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Expected Retention Time | Dependent on the specific system, but expected to be in the mid-polarity range. |
This in-depth guide provides the essential information for the successful synthesis and characterization of this compound, a valuable tool for researchers and professionals in the field of drug development and bioconjugation. The provided protocols and data serve as a strong foundation for the practical application and further exploration of this important linker molecule.
An In-Depth Technical Guide to the Mechanism of Action of Propargyl-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG3-SH is a heterobifunctional chemical linker integral to advancements in bioconjugation and the development of sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide elucidates the core mechanisms of action of this compound, detailing its reactive functionalities—a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and a thiol group for maleimide chemistry. This document provides a comprehensive overview of the molecule's properties, detailed experimental protocols for its conjugation, quantitative data, and visual representations of its reaction pathways and applications.
Introduction
This compound is a versatile linker molecule characterized by a central polyethylene glycol (PEG) spacer of three units, flanked by a terminal propargyl group (an alkyne) and a sulfhydryl (thiol) group. This unique structure allows for orthogonal, sequential, or dual conjugation to biomolecules, making it a valuable tool in drug delivery and proteomics. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal reactive groups provide handles for covalent bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₆O₃S |
| Molecular Weight | 204.29 g/mol |
| Appearance | Liquid or solid |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage Conditions | -20°C, under inert atmosphere |
Core Mechanism of Action
The utility of this compound is rooted in the distinct reactivity of its two terminal functional groups, allowing for precise control over the assembly of complex biomolecular architectures.
The Propargyl Group: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group's terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage with an azide-functionalized molecule. The CuAAC reaction is highly efficient, specific, and biocompatible, proceeding under mild aqueous conditions.
The mechanism involves the in situ generation of a copper(I) catalyst, which activates the terminal alkyne for a highly regioselective cycloaddition with an azide, exclusively yielding the 1,4-disubstituted triazole isomer. To protect sensitive biomolecules from oxidative damage, a copper-chelating ligand is often employed.
The Thiol Group: Nucleophilic Addition to Maleimides
The thiol group (-SH) is a potent nucleophile that readily reacts with electrophiles, most notably maleimides. This reaction proceeds via a Michael addition, forming a stable thioether bond. The optimal pH for this reaction is near neutral (pH 6.5-7.5), where the thiol is sufficiently nucleophilic to react with the maleimide while minimizing side reactions. This specific reactivity allows for the selective conjugation of this compound to cysteine residues in proteins or other thiol-modified molecules.
Applications in Drug Development
The dual reactivity of this compound makes it an ideal linker for constructing complex therapeutic agents.
PROTACs
In the synthesis of PROTACs, this compound can serve as the central linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. This bifunctionality allows for the modular and efficient assembly of these heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.
Antibody-Drug Conjugates (ADCs)
In the construction of ADCs, this compound can be used to attach a potent cytotoxic drug to an antibody. For instance, the thiol group can be conjugated to a maleimide-functionalized drug, and the propargyl group can then be reacted with an azide-modified antibody via CuAAC. This allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.
Experimental Protocols
The following are illustrative protocols for the two primary conjugation reactions involving this compound. Note that optimal conditions may vary depending on the specific substrates.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing biomolecule to this compound.
Materials:
-
This compound
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
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Sodium ascorbate stock solution (100 mM in water, freshly prepared)
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Phosphate-buffered saline (PBS), pH 7.4
Procedure:
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In a microcentrifuge tube, dissolve the azide-functionalized biomolecule and this compound in PBS.
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Prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a separate tube. A 1:5 molar ratio of copper to ligand is recommended.
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Add the copper/ligand complex to the biomolecule/linker mixture. The final copper concentration is typically 50-250 µM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
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Gently mix the reaction and incubate at room temperature for 1-4 hours.
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Quench the reaction by adding ethylenediaminetetraacetic acid (EDTA) to chelate the copper.
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Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis.
Protocol: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a maleimide-functionalized molecule to the thiol group of this compound.
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving water-insoluble maleimides
Procedure:
-
Dissolve the maleimide-functionalized molecule in DMSO or DMF to prepare a stock solution.
-
Dissolve this compound in degassed PBS.
-
Add the maleimide stock solution to the this compound solution with gentle mixing. A 10-20 fold molar excess of the maleimide is often used.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purify the conjugate using a suitable method, such as size-exclusion chromatography, dialysis, or HPLC.
Quantitative Data
Due to the proprietary nature of many applications, specific quantitative data for this compound is not widely available in the public domain. However, the following table provides typical ranges for reaction parameters and outcomes based on similar PEG linkers.
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | CuAAC | Thiol-Maleimide |
| Molar Ratio (Linker:Substrate) | 1:1 to 1:1.5 | 1:10 to 1:20 (Maleimide excess) |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Typical Yield | > 90% | > 85% |
| Reaction pH | 7.0 - 8.0 | 6.5 - 7.5 |
| Temperature | Room Temperature | 4°C to Room Temperature |
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its orthogonal reactive groups, the propargyl and thiol moieties, allow for controlled sequential or dual conjugations, making it an invaluable tool in the development of next-generation therapeutics like ADCs and PROTACs. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Further optimization of the provided protocols for specific applications will likely lead to even greater success in the synthesis of novel and effective biomolecular constructs.
Propargyl-PEG3-SH as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is not merely a passive spacer but plays a crucial role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
Propargyl-PEG3-SH is a versatile polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates a propargyl group (an alkyne), a three-unit PEG chain, and a terminal thiol (sulfhydryl) group. This combination of features offers several advantages for PROTAC development:
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Facilitates "Click Chemistry": The terminal alkyne group enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands.
-
Enhances Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules.
-
Provides Optimal Spacing and Flexibility: The length of the PEG3 linker provides a significant spatial separation between the two ligands, which is often necessary for the productive formation of the ternary complex without steric hindrance. The flexibility of the PEG chain can also facilitate the adoption of a favorable conformation for ternary complex assembly.
-
Offers a Reactive Handle: The terminal thiol group provides a reactive handle for conjugation to a ligand, often through a thiol-maleimide reaction or other thiol-reactive chemistries.
This technical guide provides an in-depth overview of this compound as a PROTAC linker, including its chemical properties, synthesis protocols for PROTAC construction, quantitative data on the performance of similar linkers, and detailed experimental methodologies for evaluating the resulting PROTACs.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 1-(2-Propyn-1-yloxy)-11-mercapto-3,6,9-trioxaundecane |
| Molecular Formula | C9H16O3S |
| Molecular Weight | 204.29 g/mol |
| Appearance | Liquid or solid |
| Key Functional Groups | Alkyne (-C≡CH), Thiol (-SH), PEG (-O-CH2-CH2-)n |
PROTAC Synthesis Utilizing this compound
The synthesis of a PROTAC using this compound typically involves a modular, two-step approach that leverages the linker's distinct functional groups. A common strategy is to first conjugate one of the ligands to the thiol group and then use the alkyne for a "click" reaction with the second, azide-functionalized ligand.
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol describes a general synthesis of a PROTAC using a Propargyl-PEG3-linker. It involves an initial conjugation to the thiol group, followed by a CuAAC "click" reaction.
Part 1: Conjugation to the Thiol Group
This step involves the reaction of the thiol group of this compound with an electrophilic functional group on the first ligand (Ligand 1), such as a maleimide.
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Materials:
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Ligand 1 with a maleimide group
-
This compound
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)
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Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve Ligand 1 (1.0 eq) in the anhydrous, degassed solvent.
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.
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Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, the product can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the alkyne-functionalized intermediate.
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This step joins the alkyne-functionalized intermediate with the second, azide-modified ligand (Ligand 2).
-
Materials:
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Alkyne-functionalized intermediate from Part 1
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Azide-modified Ligand 2
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Solvent mixture (e.g., DMSO/water or t-BuOH/water)
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
-
Optional: Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
-
Procedure:
-
Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in the chosen solvent mixture.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in water. If using TBTA, pre-mix the CuSO4 with TBTA before adding the sodium ascorbate.
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Add the copper/ascorbate solution to the reaction mixture.
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Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with an appropriate organic solvent.
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Purify the final PROTAC compound by preparative HPLC.
-
Data Presentation: Performance of PROTACs with Propargyl-PEG Linkers
The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. The following tables present representative data for hypothetical PROTACs synthesized using short Propargyl-PEG linkers to illustrate the type of quantitative data generated during PROTAC development.
Table 1: In Vitro Degradation and Ternary Complex Formation
| PROTAC ID | Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Ternary Complex EC50 (nM) | Cooperativity (α) |
| PROTAC-A | Propargyl-PEG2- | BRD4 | VHL | 25 | >95 | 50 | 5.2 |
| PROTAC-B | Propargyl-PEG3- | BRD4 | VHL | 15 | >95 | 35 | 8.1 |
| PROTAC-C | Propargyl-PEG4- | BRD4 | VHL | 40 | 90 | 70 | 3.5 |
| PROTAC-D | Propargyl-PEG3- | BRD4 | CRBN | 5 | >98 | 10 | 12.0 |
Note: Data is illustrative. DC50 is the concentration for 50% degradation. Dmax is the maximum degradation. Ternary Complex EC50 is the concentration for 50% complex formation. Cooperativity (α) > 1 indicates positive cooperativity.
Table 2: Physicochemical and Pharmacokinetic Properties
| PROTAC ID | Linker | Molecular Weight ( g/mol ) | ALogP | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC-A | Propargyl-PEG2- | ~850 | 3.8 | 0.5 | 0.3 | 4.5 |
| PROTAC-B | Propargyl-PEG3- | ~894 | 3.5 | 0.8 | 0.5 | 3.2 |
| PROTAC-C | Propargyl-PEG4- | ~938 | 3.2 | 1.1 | 0.7 | 2.8 |
| PROTAC-D | Propargyl-PEG3- | ~880 | 4.1 | 0.6 | 0.4 | 5.1 |
Note: Data is illustrative and based on trends observed for similar PROTACs.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows relevant to the development and characterization of PROTACs.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Downstream Signaling of BRD4 Degradation
Caption: Downstream effects of BRD4 degradation by a PROTAC.
PROTAC Development and Evaluation Workflow
Caption: A typical workflow for the development and evaluation of PROTACs.
Key Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HCT116) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
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Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
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Wash cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
NanoBRET™ Ternary Complex Assay (Live-Cell)
This assay measures the formation of the ternary complex in living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (e.g., the target protein) and a HaloTag®-labeled protein (e.g., the E3 ligase) are brought into proximity by the PROTAC.
-
General Protocol:
-
Co-transfect cells with expression vectors for the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase.
-
Plate the transfected cells in a multi-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor emission (at ~460 nm) and acceptor emission (at >600 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.
-
Principle: A PROTAC solution is placed in a donor well, and its diffusion across a lipid-infused artificial membrane to an acceptor well is measured. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
General Protocol:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Prepare the donor plate by adding the PROTAC solution to the assay buffer in the donor wells.
-
Prepare the acceptor plate by adding fresh assay buffer to the acceptor wells.
-
Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Place the donor plate on top of the acceptor plate, ensuring the filter is in contact with the acceptor buffer.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the filter, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties facilitate a modular and efficient synthesis approach via "click chemistry" while potentially improving the drug-like characteristics of the final PROTAC molecule. The successful development of a PROTAC relies on the careful selection of ligands and the empirical optimization of the linker to achieve potent and selective degradation of the target protein. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound and similar linkers in their targeted protein degradation research and drug discovery efforts.
References
Propargyl-PEG3-SH: An In-Depth Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Propargyl-PEG3-SH, a versatile heterobifunctional linker, and its applications in bioconjugation. We will delve into its chemical properties, core reaction mechanisms, and detailed experimental protocols for its use in creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is a chemical linker featuring a terminal propargyl group (an alkyne) and a thiol (-SH) group, separated by a three-unit polyethylene glycol (PEG) spacer. This unique structure allows for sequential or orthogonal bioconjugation reactions, making it a valuable tool in drug discovery and development. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1]
The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3] The thiol group enables conjugation to various substrates, most notably to maleimide-functionalized molecules via a Michael addition reaction.[4]
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H16O3S |
| Molecular Weight | 204.29 g/mol |
| CAS Number | 1412905-18-0 |
| Appearance | Liquid |
| Storage Conditions | Store at -20°C.[5] |
Bioconjugation via Thiol-Maleimide Reaction
The thiol group of this compound reacts readily with maleimides to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.
Experimental Protocol: Thiol-Maleimide Conjugation
This protocol outlines the general steps for conjugating this compound to a maleimide-functionalized protein.
Materials:
-
This compound
-
Maleimide-functionalized protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed and thiol-free.
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching solution (e.g., free cysteine or N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the maleimide-functionalized protein in the conjugation buffer to a concentration of 1-10 mg/mL. If the protein has internal disulfide bonds that need to be reduced to expose a thiol for other purposes, a separate reduction step would be required. For conjugation to a maleimide, ensure the protein has an available maleimide group.
-
This compound Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution. Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: (Optional) Add a quenching solution to react with any unreacted maleimide groups.
-
Purification: Remove excess this compound and other small molecules by SEC or dialysis.
Table 2: Key Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Condition |
| pH | 6.5 - 7.5 |
| Molar Ratio (Linker:Protein) | 10-20 fold excess of linker |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C |
| Temperature | Room temperature or 4°C |
Experimental Workflow: Thiol-Maleimide Conjugation
Caption: Workflow for conjugating this compound to a maleimide-activated protein.
Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of this compound is used for "click" conjugation to azide-containing molecules. This reaction is highly efficient and specific, forming a stable triazole linkage.
Experimental Protocol: CuAAC "Click" Reaction
This protocol describes the general steps for conjugating an alkyne-functionalized molecule (e.g., Propargyl-PEG3-protein conjugate) to an azide-containing molecule.
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: PBS or other suitable buffer
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-biomolecule, azide-molecule, CuSO₄, sodium ascorbate, and copper ligand. The sodium ascorbate solution should be prepared fresh.
-
Reaction Setup: In a reaction tube, combine the alkyne-biomolecule and the azide-containing molecule (typically a 1:3 to 1:5 molar ratio of biomolecule to azide).
-
Catalyst Preparation: In a separate tube, mix the CuSO₄ and ligand solution. A 1:5 molar ratio of copper to ligand is often used.
-
Initiation: Add the copper/ligand complex to the biomolecule/azide mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate. The final concentration of copper is typically 50-250 µM, and sodium ascorbate is 5-10 times the copper concentration.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using a suitable method like SEC or dialysis to remove excess reagents.
Table 3: Key Parameters for CuAAC Reaction
| Parameter | Recommended Condition |
| Molar Ratio (Alkyne:Azide) | 1:3 to 1:5 |
| Copper(II) Sulfate | 50-250 µM |
| Sodium Ascorbate | 5-10x molar excess over copper |
| Copper Ligand | ~5x molar excess over copper |
| Reaction Time | 1-4 hours |
| Temperature | Room temperature |
Application: PROTAC Assembly and Mechanism of Action
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a component of the linker connecting the target protein binder and the E3 ligase ligand.
PROTAC Assembly Workflow
Caption: A potential workflow for the assembly of a PROTAC using this compound.
PROTAC Signaling Pathway
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Application: Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. This compound can be used to link the antibody to the drug.
ADC Synthesis Workflow
The synthesis of an ADC using this compound typically involves a two-step process: first, the linker is attached to either the antibody or the drug, and then the second component is conjugated via the remaining reactive group.
References
Propargyl-PEG3-SH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the core properties, structure, and applications of Propargyl-PEG3-SH, a versatile heterobifunctional linker for advanced bioconjugation and drug development.
This compound is a chemical compound featuring a terminal propargyl group (an alkyne), a three-unit polyethylene glycol (PEG) spacer, and a terminal thiol group (-SH). This unique trifunctional structure makes it a valuable tool in bioconjugation, particularly in the fields of proteomics, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2]
The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the efficient and specific covalent linkage to azide-modified molecules.[2] The thiol group provides a reactive site for conjugation to various substrates, including maleimides and other thiol-reactive functionalities. The hydrophilic PEG spacer enhances solubility and can reduce aggregation of the conjugated biomolecules.
Core Properties and Structure
The fundamental properties of this compound and its common derivatives are summarized below. These molecules share the core propargyl-PEG3 structure but differ in their terminal functional group, allowing for diverse applications.
| Property | This compound | Propargyl-PEG3-acid | Propargyl-PEG3-amine | Propargyl-PEG3-NHS ester | Propargyl-PEG3-alcohol |
| Chemical Formula | C₉H₁₆O₃S | C₁₀H₁₆O₅ | C₉H₁₇NO₃ | C₁₄H₁₉NO₇ | C₇H₁₂O₃ |
| Molecular Weight | 204.29 g/mol | 216.23 g/mol | 187.24 g/mol | 313.3 g/mol | 144.2 g/mol |
| CAS Number | 1412905-18-0 | 1347760-82-0 | 932741-19-0 | 1428629-71-3 | 7218-43-1 |
| Appearance | Colorless Liquid | Liquid | Colorless Liquid | - | - |
| Purity | >95% | >98% | >98% | >98% | >98% |
| Solubility | DMSO, DCM, DMF | Water, DMSO, DCM, DMF | Water, DMSO, DCM, DMF | DMSO, DCM, DMF | - |
| Storage Conditions | -20°C | -20°C | -20°C | -20°C | -20°C |
Data sourced from various chemical suppliers. Please refer to the certificate of analysis for batch-specific values.
Applications in Drug Development
This compound and its derivatives are instrumental in the synthesis of complex bioconjugates, most notably PROTACs and ADCs.
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] this compound can serve as a component of the linker connecting the target protein ligand and the E3 ligase ligand.[1]
ADCs (Antibody-Drug Conjugates) are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The antibody directs the ADC to tumor cells expressing a specific antigen. Upon internalization, the cytotoxic drug is released, leading to cancer cell death. Propargyl-PEG3 linkers can be used to attach the cytotoxic drug to the antibody.
Signaling Pathways
The following diagrams illustrate the mechanisms of action for PROTACs and ADCs, highlighting the cellular pathways involved.
References
Methodological & Application
Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to increased solubility, extended circulation half-life, reduced immunogenicity, and decreased susceptibility to proteolytic degradation.[1][2] The thiol-yne "click" reaction has emerged as a highly efficient and versatile method for bioconjugation, offering excellent yields and regioselectivity under mild, aqueous conditions.[3]
This document provides detailed application notes and protocols for the bioconjugation of peptides with Propargyl-PEG3-SH, a heterobifunctional linker containing both a terminal alkyne (propargyl) and a thiol (SH) group. This linker is particularly useful for introducing a "clickable" alkyne handle onto a peptide or protein. The thiol group can react with various functional groups on a peptide, such as a maleimide, to form a stable thioether bond. The newly introduced propargyl group can then be used for subsequent conjugation to another molecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.
Principle of the Reaction
The bioconjugation strategy presented here involves a two-step process:
-
Introduction of a Maleimide Handle onto the Peptide: A peptide is functionalized with a maleimide group, typically at a specific lysine residue or the N-terminus.
-
Conjugation with this compound: The thiol group of this compound reacts specifically with the maleimide group on the peptide via a Michael addition reaction to form a stable thioether linkage. This reaction is highly efficient and proceeds readily at neutral pH.
This approach results in a peptide-PEG-propargyl conjugate, where the propargyl group is available for further modification.
Experimental Protocols
Materials and Equipment
-
Peptide containing a free amine group (e.g., lysine side chain or N-terminus)
-
This compound
-
Maleimide-PEG-NHS ester (e.g., Mal-PEG4-NHS)
-
Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), and water (HPLC grade)
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4; Sodium phosphate buffer, pH 6.5
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DPAP) (for alternative radical-mediated thiol-yne)
-
UV lamp (365 nm) (for alternative radical-mediated thiol-yne)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
-
Reaction vials and standard laboratory glassware
-
Magnetic stirrer and stir bars
Protocol 1: Two-Step Conjugation via Maleimide Intermediate
This is the recommended protocol for a specific and efficient conjugation.
Step 1: Functionalization of the Peptide with a Maleimide Group
-
Peptide Dissolution: Dissolve the peptide containing a free amine in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Dissolve a 5 to 10-fold molar excess of Maleimide-PEG-NHS ester in a minimal amount of organic solvent (e.g., DMF or DMSO).
-
Reaction: Add the Maleimide-PEG-NHS ester solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain peptide solubility and stability.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Purification: Purify the maleimide-functionalized peptide from excess reagents using RP-HPLC.[4][5] The collected fractions containing the desired product should be lyophilized.
-
Characterization: Confirm the mass of the maleimide-functionalized peptide using mass spectrometry.
Step 2: Conjugation of Maleimide-Functionalized Peptide with this compound
-
Peptide Dissolution: Dissolve the purified and lyophilized maleimide-functionalized peptide in a sodium phosphate buffer (pH 6.5).
-
Reagent Preparation: Dissolve a 1.5 to 3-fold molar excess of this compound in the same buffer.
-
Reaction: Add the this compound solution to the peptide solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. Monitor the reaction progress by RP-HPLC.
-
Purification: Purify the final peptide-PEG-propargyl conjugate by RP-HPLC to remove any unreacted starting materials.
-
Characterization: Confirm the molecular weight of the final conjugate using mass spectrometry and assess its purity by analytical RP-HPLC. The final product should be lyophilized for storage.
Protocol 2: Radical-Mediated Thiol-Yne Conjugation (Alternative Method)
This protocol describes a direct reaction between a cysteine-containing peptide and an alkyne, which can be adapted for this compound, although with potential for side reactions. The thiol-yne reaction can proceed via a radical-mediated mechanism, often initiated by UV light and a photoinitiator.
-
Peptide and Reagent Preparation: In a reaction vial, dissolve the cysteine-containing peptide and a 1.5 to 2-fold molar excess of this compound in a suitable solvent such as DMF, NMP, or a mixture of DMF/water (1:2). The concentration of the peptide should be in the range of 1-10 mM.
-
Addition of Photoinitiator: Add a photoinitiator, such as DPAP, to the reaction mixture (typically 0.1 to 0.5 equivalents relative to the peptide).
-
UV Irradiation: Irradiate the reaction mixture with a UV lamp at 365 nm for 30-60 minutes at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by RP-HPLC and mass spectrometry.
-
Purification: Once the reaction is complete, purify the conjugate using RP-HPLC with a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterization: Characterize the purified product by mass spectrometry to confirm the addition of the this compound moiety and by analytical RP-HPLC to determine its purity. Lyophilize the pure fractions for storage.
Data Presentation
The following table summarizes typical quantitative data expected from the bioconjugation of a model peptide with this compound using the two-step maleimide-based protocol.
| Parameter | Value | Method of Determination |
| Peptide | Model Peptide (e.g., 1.5 kDa) | - |
| Linker | Mal-PEG4-NHS + this compound | - |
| Molar Ratio (Peptide:Linker) | 1:1.5 (for Step 2) | - |
| Reaction Time | 2-4 hours | RP-HPLC |
| Reaction Temperature | Room Temperature | - |
| Conjugation Efficiency | > 90% | RP-HPLC Peak Area Analysis |
| Isolated Yield | 60-80% | Gravimetric analysis post-lyophilization |
| Purity of Final Conjugate | > 95% | Analytical RP-HPLC |
| Mass Confirmation | Expected Mass ± 1 Da | ESI-MS or MALDI-TOF MS |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for the two-step bioconjugation of a peptide with this compound.
Signaling Pathway Diagram: Inhibition of a Kinase Pathway
Many therapeutic peptides are designed to inhibit specific signaling pathways involved in diseases like cancer. A PEGylated peptide can have a longer duration of action, leading to sustained inhibition.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a PEGylated peptide.
Applications and Future Directions
Peptides conjugated with this compound serve as versatile platforms for various applications in drug development and research. The terminal propargyl group allows for the subsequent attachment of a wide array of molecules through "click" chemistry, including:
-
Targeting Ligands: Small molecules, antibodies, or other peptides can be attached to enhance the targeting of the peptide to specific cells or tissues.
-
Imaging Agents: Fluorophores or radiolabels can be conjugated for in vivo imaging and biodistribution studies.
-
Drug Payloads: Cytotoxic drugs can be attached to create peptide-drug conjugates (PDCs) for targeted cancer therapy.
-
Solubilizing Moieties: Additional PEG chains or other hydrophilic molecules can be added to further improve solubility.
The development of site-specific PEGylation techniques, such as the one described, is crucial for producing homogeneous and well-defined bioconjugates with consistent and predictable properties. Future research will likely focus on the development of novel cleavable linkers that allow for the release of the peptide at the target site, further enhancing therapeutic efficacy and reducing off-target effects.
References
Application Note: Synthesis of Antibody-Drug Conjugates Using a Propargyl-PEG3-SH Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. A critical component of every ADC is the linker, which connects the drug to the antibody. The linker's properties profoundly influence the ADC's stability, solubility, pharmacokinetics, and therapeutic index.
This application note details a robust, two-stage methodology for synthesizing ADCs using the heterobifunctional linker, Propargyl-PEG3-SH . This linker is uniquely suited for modern ADC development, featuring:
-
A thiol (-SH) group for covalent attachment to the antibody.
-
A short polyethylene glycol (PEG3) spacer to enhance solubility and mask the hydrophobicity of the drug payload, which can improve pharmacokinetic properties.[1][2][3]
-
A propargyl group (a terminal alkyne) that serves as a bioorthogonal handle for attaching an azide-modified drug via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.
This protocol first describes the modification of an antibody with a maleimide crosslinker, followed by conjugation of the this compound linker, and finally, the CuAAC-mediated attachment of the cytotoxic payload.
Principle of the Method
The synthesis is a sequential, three-part process designed for high efficiency and control over the final product.
-
Antibody Activation: Lysine residues on the antibody surface are functionalized using an amine-reactive crosslinker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to introduce maleimide groups.
-
Linker Conjugation: The thiol group of this compound reacts specifically with the introduced maleimide groups via a Michael addition reaction, covalently attaching the propargyl-PEG linker to the antibody. This reaction is highly efficient in the pH range of 6.5-7.5.
-
Payload "Click" Reaction: The terminal alkyne on the linker-modified antibody is conjugated to an azide-functionalized cytotoxic drug. The CuAAC reaction forms an extremely stable triazole linkage, ensuring the integrity of the ADC until it reaches the target cell.
This strategy allows for precise control over linker and drug placement, leading to more homogeneous and reproducible ADC batches.
Detailed Experimental Protocols
Required Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amines like Tris.
-
SMCC crosslinker (or Sulfo-SMCC for aqueous solubility).
-
This compound linker.
-
Azide-modified cytotoxic drug payload.
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Buffers: PBS (pH 7.2-7.5), MES or HEPES buffer (pH 6.5-7.0).
-
Reagents for CuAAC: Copper(II) sulfate (CuSO₄), Sodium Ascorbate, and a copper-chelating ligand (e.g., THPTA).
-
Purification: Zeba™ Spin Desalting Columns or equivalent Size Exclusion Chromatography (SEC) system.
Protocol 1: Antibody Activation with SMCC
This protocol introduces maleimide functional groups onto the antibody by reacting with lysine residues.
-
Preparation:
-
Equilibrate the antibody to a concentration of 2-10 mg/mL in PBS, pH 7.2.
-
Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO.
-
-
Reaction:
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution while gently vortexing. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification:
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 6.8). This step is critical to prevent unwanted side reactions.
-
Protocol 2: Conjugation of this compound to Activated Antibody
This step attaches the alkyne-linker to the maleimide-activated antibody.
-
Preparation:
-
The maleimide-activated antibody from Protocol 1 should be used immediately.
-
Prepare a 10-20 mM stock solution of this compound in DMSO or degassed PBS.
-
-
Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound solution to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction is specific for thiols at a pH of 6.5-7.5.
-
-
Purification:
-
Purify the resulting alkyne-functionalized antibody using a desalting column or SEC to remove unreacted linker. The buffer should be exchanged to PBS at pH 7.4 for the next step.
-
Protocol 3: CuAAC "Click" Reaction for Payload Conjugation
This protocol conjugates the azide-modified drug to the alkyne-functionalized antibody.
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock of CuSO₄ in water.
-
Prepare a 200 mM stock of THPTA ligand in water.
-
Prepare a 100 mM stock of sodium ascorbate in water (must be made fresh).
-
Dissolve the azide-modified drug payload in DMSO to a concentration of 10-20 mM.
-
-
Reaction:
-
In a reaction tube, combine the alkyne-functionalized antibody with the azide-drug solution. A molar ratio of 1:4 to 1:10 (antibody:drug) is typical.
-
Prepare a premix of CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for 2-3 minutes.
-
Add the Cu(I)/THPTA complex to the antibody-drug mixture. A final copper concentration of 0.25-0.5 mM is often effective.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).
-
Incubate at room temperature for 1-2 hours, protecting the reaction from light.
-
-
Purification of Final ADC:
-
Purify the final ADC product using SEC or a desalting column to remove residual reagents, by-products, and any aggregated protein.
-
The final product should be stored in a cryoprotectant-containing buffer at -80°C.
-
Characterization and Data Analysis
Proper characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
| Parameter | Typical Target Value | Recommended Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | 2 – 4 | Hydrophobic Interaction Chromatography (HIC-HPLC); UV-Vis Spectroscopy; Mass Spectrometry | Determines average number of drug molecules per antibody, impacting potency and pharmacokinetics. |
| Purity & Aggregation | > 95% Monomer | Size Exclusion Chromatography (SEC-HPLC) | Quantifies high molecular weight species (aggregates) that can cause immunogenicity and affect efficacy. |
| Conjugation Efficiency | > 90% | UV-Vis Spectroscopy; Mass Spectrometry | Measures the success of the conjugation reactions at each step. |
| Residual Free Drug | < 1% | Reversed-Phase Chromatography (RP-HPLC) | Ensures patient safety by quantifying unbound, highly cytotoxic payload. |
| Antigen Binding Affinity | Comparable to native mAb | ELISA; Surface Plasmon Resonance (SPR) | Confirms that the conjugation process has not compromised the antibody's ability to bind its target. |
Troubleshooting
-
Low DAR:
-
Cause: Insufficient activation of the antibody (Step 1) or inefficient click reaction (Step 3).
-
Solution: Increase the molar excess of SMCC. For the click reaction, ensure the sodium ascorbate solution is freshly prepared and that oxygen has been minimized, as Cu(I) is oxygen-sensitive.
-
-
High Aggregation:
-
Cause: Hydrophobic drug payload causing the ADC to precipitate; over-modification of the antibody.
-
Solution: Reduce the molar excess of SMCC to lower the final DAR. Ensure adequate PEGylation, as the PEG3 linker is designed to mitigate this issue. Perform all steps at 4°C if the ADC is unstable at room temperature.
-
-
Incomplete Thiol-Maleimide Reaction (Step 2):
-
Cause: Hydrolysis of the maleimide group. Maleimide stability decreases as pH increases above 7.5.
-
Solution: Use the maleimide-activated antibody immediately after purification. Ensure the conjugation buffer pH is maintained between 6.5 and 7.5.
-
Disclaimer: This protocol is intended for research use only. Researchers should optimize conditions for their specific antibody, linker, and drug payload. All work with cytotoxic agents must be performed in accordance with institutional safety guidelines.
References
A Step-by-Step Guide to PROTAC Synthesis Using Propargyl-PEG3-SH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile linker, Propargyl-PEG3-SH. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] Their modular nature, consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of their therapeutic properties.[3][4]
The this compound linker offers a strategic advantage in PROTAC synthesis through its dual functionality. The propargyl group provides a terminal alkyne ready for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5] The thiol (-SH) group allows for versatile conjugation to a ligand through various chemistries, such as thiol-maleimide Michael addition or reaction with haloacetyl groups. The polyethylene glycol (PEG) component enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.
Figure 1: PROTAC Mechanism of Action.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a modular process. A typical strategy involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the linker. One ligand is functionalized for reaction with the thiol group, while the other possesses an azide group for the final click chemistry step.
Figure 2: Experimental Workflow for PROTAC Synthesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. The specific reaction conditions, solvents, and purification methods may require optimization based on the properties of the specific ligands being used.
Protocol 1: Synthesis of Ligand-Linker Intermediate via Thiol-Maleimide Conjugation
This protocol describes the conjugation of a maleimide-functionalized ligand (either for the target protein or E3 ligase) to the thiol group of this compound.
Reagents and Materials:
-
Maleimide-functionalized Ligand (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the maleimide-functionalized ligand in the chosen anhydrous, degassed solvent.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, the reaction mixture containing the Ligand-Linker Intermediate can often be used directly in the next step without purification. If necessary, the product can be purified by flash column chromatography.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the final "click" reaction to conjugate the Ligand-Linker Intermediate with an azide-functionalized ligand.
Reagents and Materials:
-
Ligand-Linker Intermediate (from Protocol 1) (1.0 eq)
-
Azide-functionalized Ligand (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2-0.5 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
Dissolve the Ligand-Linker Intermediate and the azide-functionalized ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The order of addition is crucial to ensure the reduction of Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
Purification and Characterization
Purification and thorough characterization are critical to ensure the identity and purity of the synthesized PROTAC.
Purification
-
Preparative HPLC: This is the most common method for purifying the final PROTAC to a high degree of purity. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid is typically used.
Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the final PROTAC and to assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure of the PROTAC and to ensure that the desired covalent bonds have been formed.
Quantitative Data Summary
The following tables provide representative quantitative data for PROTAC synthesis and characterization. These values are illustrative and will vary depending on the specific ligands and reaction conditions used.
Table 1: Representative Reaction Parameters for PROTAC Synthesis
| Step | Reaction | Typical Reaction Time | Typical Yield |
| 1 | Thiol-Maleimide Conjugation | 1 - 4 hours | >90% |
| 2 | CuAAC Click Chemistry | 1 - 12 hours | 50 - 90% |
Table 2: Representative Characterization Data for a Synthesized PROTAC
| Analysis | Parameter | Typical Result |
| LC-MS | Purity | >95% |
| [M+H]⁺ | Observed mass matches calculated mass ± 0.1 Da | |
| ¹H NMR | Chemical Shifts & Integration | Consistent with the proposed PROTAC structure |
| ¹³C NMR | Chemical Shifts | Consistent with the proposed PROTAC structure |
Table 3: Representative Biological Activity Data for a Synthesized PROTAC
| Assay | Parameter | Typical Value |
| Cellular Degradation Assay | DC₅₀ (half-maximal degradation concentration) | 1 - 100 nM |
| Dₘₐₓ (maximum degradation) | >80% | |
| Ternary Complex Formation Assay (e.g., TR-FRET) | K_D (dissociation constant) | 10 - 500 nM |
Conclusion
The use of this compound provides a robust and versatile strategy for the synthesis of PROTACs. The combination of thiol-based conjugation and click chemistry allows for a modular and efficient assembly of these complex molecules. The protocols and data presented in this guide offer a solid foundation for researchers to design and synthesize novel PROTACs for targeted protein degradation, a promising therapeutic modality in drug discovery. Further optimization of the linker length, composition, and attachment points is often necessary to achieve optimal degradation efficiency and desired pharmacological properties for a specific target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Propargyl-PEG3-SH in Proteomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-SH is a versatile heterobifunctional chemical probe with significant applications in proteomics research. This molecule incorporates three key functional elements: a terminal propargyl group for click chemistry, a triethylene glycol (PEG3) linker, and a terminal thiol (-SH) group. This unique combination allows for the selective labeling and enrichment of proteins with specific post-translational modifications (PTMs), facilitating their identification and quantification.
The thiol group provides a reactive handle for targeting cysteine residues, which can be either free or involved in specific PTMs like S-nitrosylation. The propargyl group serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This enables the conjugation of a reporter tag, such as biotin for enrichment or a fluorophore for imaging. The hydrophilic PEG3 linker enhances the solubility of the probe and the labeled proteins, minimizing non-specific interactions and improving accessibility for subsequent analytical steps.
This document provides detailed application notes and protocols for the use of this compound in two key areas of proteomics research: the study of protein S-nitrosylation and the analysis of protein ubiquitination.
Application 1: Identification and Quantification of Protein S-Nitrosylation
S-nitrosylation is a reversible post-translational modification involving the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue. This modification plays a crucial role in cellular signaling pathways. This compound can be employed in a "switch" assay to selectively label and enrich S-nitrosylated proteins.
Experimental Workflow
The workflow involves three main stages: blocking of free thiols, selective reduction of the S-nitroso group to reveal a free thiol, and labeling of the newly exposed thiol with this compound, followed by click chemistry for biotinylation and enrichment.
Experimental Protocol
Materials:
-
Cell or tissue lysate
-
Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7) with 2.5% SDS
-
Methyl methanethiosulfonate (MMTS)
-
This compound
-
Ascorbate solution (freshly prepared)
-
Click Chemistry Reaction Buffer: PBS containing 1 mM CuSO4, 100 µM TBTA, and 100 µM Azide-PEG3-Biotin
-
Sodium Ascorbate (freshly prepared)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Blocking:
-
Lyse cells or tissues in Blocking Buffer.
-
Add MMTS to a final concentration of 50 mM to block all free cysteine thiols.
-
Incubate at 50°C for 30 minutes with gentle agitation.
-
Remove excess MMTS by acetone precipitation of proteins.
-
-
Selective Reduction and Labeling:
-
Resuspend the protein pellet in fresh Blocking Buffer.
-
Add ascorbate to a final concentration of 20 mM to selectively reduce S-nitrosothiols to free thiols.
-
Immediately add this compound to a final concentration of 5 mM.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry Reaction:
-
Precipitate proteins with acetone to remove excess this compound.
-
Resuspend the protein pellet in the Click Chemistry Reaction Buffer.
-
Add freshly prepared sodium ascorbate to a final concentration of 1 mM to catalyze the click reaction.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 2 hours at room temperature to capture biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in digestion buffer.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
-
Quantitative Data Presentation
The following table is a representative example of quantitative data that could be obtained from a comparative proteomics experiment using this compound to identify changes in protein S-nitrosylation between a control and a treated sample.
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Number of Unique Peptides |
| P06733 | GAPDH | 2.5 | 0.001 | 5 |
| P62258 | ACTB | 1.2 | 0.345 | 3 |
| Q06830 | PRDX2 | -3.1 | 0.005 | 4 |
| P31946 | XDH | 4.2 | < 0.001 | 7 |
| P10636-2 | CASP3 | 1.8 | 0.045 | 2 |
| Note: This is example data and is for illustrative purposes only. |
Application 2: Profiling Protein Ubiquitination
Ubiquitination is a PTM where ubiquitin is attached to a substrate protein, most commonly on a lysine residue. However, ubiquitination can also occur on cysteine residues. This compound can be used to label proteins that are ubiquitinated on cysteine residues.
Experimental Workflow
This workflow involves the enrichment of ubiquitinated proteins, followed by treatment with a deubiquitinase (DUB) that specifically cleaves the ubiquitin linkage to a cysteine, exposing a free thiol for labeling with this compound.
Experimental Protocol
Materials:
-
Cells expressing His-tagged ubiquitin
-
Lysis buffer (e.g., RIPA buffer with protease and DUB inhibitors)
-
Ni-NTA agarose beads
-
Elution buffer (e.g., high concentration of imidazole)
-
Cysteine-specific deubiquitinase (e.g., certain OTU DUBs)
-
This compound
-
Click chemistry and enrichment reagents (as in the S-nitrosylation protocol)
-
LC-MS/MS system
Procedure:
-
Enrichment of Ubiquitinated Proteins:
-
Lyse cells expressing His-tagged ubiquitin in a denaturing lysis buffer.
-
Incubate the lysate with Ni-NTA agarose beads to capture His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins.
-
-
Deubiquitination and Labeling:
-
Exchange the eluted proteins into a DUB reaction buffer.
-
Add a cysteine-specific DUB to the protein mixture to cleave ubiquitin from cysteine residues, exposing a free thiol.
-
Incubate for 2-4 hours at 37°C.
-
Add this compound to a final concentration of 2 mM and incubate for 1 hour at room temperature.
-
-
Click Chemistry and Enrichment:
-
Perform the CuAAC click reaction with Azide-PEG3-Biotin as described in the S-nitrosylation protocol.
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
-
Mass Spectrometry Analysis:
-
Perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were ubiquitinated on cysteine residues.
-
Chemical Structure and Reaction
The utility of this compound is rooted in its specific chemical functionalities that enable a two-step labeling and enrichment process. The thiol group first reacts with a target site on a protein, and the propargyl group then undergoes a highly selective click reaction.
Conclusion
This compound is a powerful tool for the targeted analysis of specific protein post-translational modifications. Its trifunctional nature allows for the selective labeling of cysteine residues, followed by efficient click chemistry-based enrichment. The detailed protocols provided herein for the study of S-nitrosylation and cysteine-based ubiquitination serve as a guide for researchers to design and execute advanced proteomics experiments, ultimately leading to a deeper understanding of cellular signaling and disease mechanisms.
Application Notes and Protocols for Labeling Live Cells with Propargyl-PEG3-SH Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and visualize proteins and other biomolecules on the surface of living cells is a cornerstone of modern cell biology and drug discovery. This document provides detailed application notes and protocols for the use of Propargyl-PEG3-SH derivatives in live-cell labeling. This bifunctional linker combines a thiol-reactive group for covalent attachment to cell surface proteins and a propargyl group for subsequent bioorthogonal "click" chemistry.
The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the labeling reagent, minimizing non-specific interactions and potential cytotoxicity.[1][2] The thiol-reactive moiety, typically a maleimide, allows for the specific targeting of cysteine residues on extracellular domains of membrane proteins.[3][4] The terminal alkyne (propargyl group) serves as a handle for the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized reporter molecules, such as fluorescent dyes or biotin.[5] This two-step labeling strategy offers high specificity and flexibility for a wide range of applications, including fluorescence imaging, proteomic analysis, and tracking of cell surface dynamics.
Principle of the Method
Live-cell labeling with this compound derivatives is a two-step process:
-
Thiol-Maleimide Ligation: A maleimide derivative of this compound is incubated with live cells. The maleimide group reacts specifically with free thiol groups (-SH) on the side chains of cysteine residues present on the extracellular domains of cell surface proteins, forming a stable covalent thioether bond. For cysteine residues involved in disulfide bonds, a mild reduction step may be required to expose the free thiols.
-
Bioorthogonal Click Chemistry: After the initial labeling and removal of excess reagent, the propargyl-tagged cells are treated with an azide-functionalized reporter molecule (e.g., a fluorescent dye). The alkyne on the PEG linker and the azide on the reporter undergo a click reaction to form a stable triazole linkage, effectively labeling the target protein. For live-cell applications, copper-free click chemistry (SPAAC) using a strained cyclooctyne-azide pair is often preferred to avoid copper-induced cytotoxicity.
Data Presentation
Table 1: Recommended Reagent Concentrations for Live-Cell Labeling
| Reagent | Stock Concentration | Working Concentration | Incubation Time | Temperature |
| Propargyl-PEG3-Maleimide | 10 mM in DMSO | 10 - 100 µM | 30 - 60 min | 37°C |
| TCEP (optional, for reduction) | 100 mM in PBS | 0.5 - 2.5 mM | 10 - 20 min | Room Temp |
| Azide-Fluorophore | 1 mM in DMSO | 1 - 10 µM | 15 - 30 min | 37°C |
Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup to maximize labeling efficiency and minimize cytotoxicity.
Table 2: Representative Cytotoxicity Data for PEG Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time |
| Triethylene Glycol (TEG) | L929 | CCK-8 | > 1000 (toxic at high conc.) | 24 h |
| PEG Methyl Ether Acrylate | HeLa | CCK-8 | ~100 | 24 h |
| PEG Methyl Ether Methacrylate | L929 | CCK-8 | ~500 | 24 h |
Data adapted from a study on the cytotoxicity of various PEG derivatives. The cytotoxicity of this compound derivatives should be experimentally determined for the specific cell line and conditions used. The incorporation of a PEG unit can, in some cases, mitigate the cytotoxicity associated with conjugated peptides.
Experimental Protocols
Protocol 1: General Live-Cell Surface Labeling with Propargyl-PEG3-Maleimide
This protocol describes the labeling of free thiols on the surface of live cells.
Materials:
-
Cells of interest cultured in a suitable vessel (e.g., chambered cover glass)
-
Propargyl-PEG3-Maleimide (store stock solution at -20°C)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Cell culture medium appropriate for the cell line
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (typically 60-80%) in a vessel suitable for live-cell imaging.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Propargyl-PEG3-Maleimide in anhydrous DMSO.
-
Prepare a 1 mM stock solution of the azide-fluorophore in anhydrous DMSO.
-
Immediately before use, dilute the Propargyl-PEG3-Maleimide stock solution to the desired working concentration (e.g., 50 µM) in pre-warmed, serum-free cell culture medium or PBS.
-
-
Labeling with Propargyl-PEG3-Maleimide:
-
Wash the cells twice with warm PBS to remove any residual serum proteins.
-
Add the Propargyl-PEG3-Maleimide working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with warm PBS to remove unreacted maleimide reagent.
-
-
Click Reaction:
-
Dilute the azide-fluorophore stock solution to the desired working concentration (e.g., 5 µM) in pre-warmed, serum-free cell culture medium or PBS.
-
Add the azide-fluorophore working solution to the propargyl-labeled cells and incubate for 15-30 minutes at 37°C, protected from light. For copper-catalyzed click chemistry (CuAAC), a catalyst solution (e.g., CuSO4 and a reducing agent like sodium ascorbate) would be added at this step. However, for live-cell imaging, copper-free click chemistry is recommended.
-
-
Final Washes and Imaging:
-
Wash the cells three times with warm PBS to remove the unreacted azide-fluorophore.
-
Replace the PBS with pre-warmed complete cell culture medium (phenol red-free medium is recommended for imaging to reduce background fluorescence).
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Labeling of Reduced Cell Surface Thiols
This protocol includes a reduction step to label cysteine residues that may be present in disulfide bonds.
Materials:
-
All materials from Protocol 1
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Cell Preparation: Culture cells as described in Protocol 1.
-
Reagent Preparation: Prepare stock solutions of Propargyl-PEG3-Maleimide and azide-fluorophore as in Protocol 1. Prepare a 100 mM stock solution of TCEP in PBS and adjust the pH to ~7.0.
-
Reduction of Disulfide Bonds (Optional):
-
Wash the cells twice with warm PBS.
-
Prepare a working solution of TCEP (e.g., 1 mM) in PBS.
-
Add the TCEP working solution to the cells and incubate for 10-20 minutes at room temperature.
-
Wash the cells twice with warm PBS to remove the TCEP.
-
-
Labeling and Imaging: Proceed with steps 3-5 from Protocol 1.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propargyl-PEG3-SH Click Chemistry Efficiency
Welcome to the technical support center for Propargyl-PEG3-SH and related click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing three key components:
-
A propargyl group (a terminal alkyne) for participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
-
A polyethylene glycol (PEG) spacer (PEG3) which increases the hydrophilicity and bioavailability of the conjugated molecule.[1]
-
A thiol group (-SH) that can react with various electrophiles, most commonly maleimides, to form stable thioether bonds. It can also be used for conjugation to gold surfaces.[2]
This linker is frequently used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for the functionalization of proteins, peptides, and nanoparticles.[3][4]
Q2: What is the fundamental difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?
The primary difference lies in the requirement of a catalyst.
-
CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne (like the propargyl group) and an azide, resulting in the formation of a 1,4-disubstituted triazole. This method is highly efficient but the copper catalyst can be cytotoxic, which may be a concern for in-vivo applications.
-
SPAAC employs a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain in the cyclooctyne is sufficient to drive the reaction with an azide without the need for a catalyst. This makes SPAAC highly bioorthogonal and suitable for use in living systems.
Q3: What are the critical parameters to control for a successful thiol-maleimide conjugation?
The thiol-maleimide reaction is a Michael addition that forms a stable thioether bond. Key parameters to control include:
-
pH: The optimal pH range is 6.5-7.5. Below this range, the reaction rate slows considerably. Above pH 7.5, maleimides can react with primary amines (e.g., lysine residues) and are more susceptible to hydrolysis.
-
Reducing Agents: The thiol group must be in its reduced form to be reactive. Disulfide bonds within proteins or peptides should be reduced prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is effective over a wide pH range and does not contain a thiol group itself, eliminating the need for its removal before adding the maleimide.
-
Storage of Maleimides: Maleimide-functionalized molecules are susceptible to hydrolysis in aqueous solutions. It is recommended to prepare aqueous solutions of maleimides immediately before use or to store them in anhydrous solvents like DMSO or DMF.
Troubleshooting Guides
This section provides solutions to common problems encountered during click chemistry and thiol-maleimide conjugations involving this compound.
| Problem/Observation | Possible Cause | Recommended Solution |
| Low or No Product Formation in CuAAC | Inactive Copper Catalyst | Ensure a fresh solution of a reducing agent like sodium ascorbate is used to maintain copper in the Cu(I) oxidation state. |
| Copper Sequestration | Biological samples may contain molecules that chelate copper. Consider increasing the copper concentration or using a copper-stabilizing ligand like THPTA. | |
| Reagent Degradation | This compound should be stored at -20°C to maintain stability. Ensure the azide-containing molecule is also stable under storage and reaction conditions. | |
| Low Yield in SPAAC | Thiol-Yne Side Reaction | The thiol group of this compound can react with strained alkynes in an azide-independent manner. This can be mitigated by pre-treating the thiol-containing protein with iodoacetamide (IAM) to block the free thiols before introducing the strained alkyne. |
| Steric Hindrance | The bulky nature of some strained alkynes or the biomolecule can impede the reaction. Optimize the linker length or the conjugation strategy. | |
| Non-Specific Labeling | Reaction with Free Thiols in CuAAC | Under certain CuAAC conditions, free thiols can react to form thiotriazole byproducts, leading to background labeling. |
| Reaction of Maleimide with Amines | If the pH of a thiol-maleimide conjugation is above 7.5, the maleimide can react with primary amines, such as lysine residues on a protein. Maintain the pH between 6.5 and 7.5 for thiol-specific modification. | |
| Loss of Product/Payload (in vivo) | Retro-Michael Reaction | The thiosuccinimide bond formed from a thiol-maleimide conjugation can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed post-conjugation by raising the pH to 8.5-9.0 to form a stable succinamic acid thioether. |
| Thiazine Formation | N-terminal Cysteine Reaction | When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur leading to the formation of a thiazine ring, which can complicate purification and lead to product loss. This can be avoided by acetylating the N-terminal cysteine or by performing the conjugation at a more acidic pH (around 5), though this will slow the reaction rate. |
Quantitative Data Summary
The efficiency of conjugation reactions is highly dependent on the reaction conditions. The following tables summarize key quantitative parameters for optimizing your experiments.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Reaction with amines becomes competitive above pH 7.5. |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A 10-20 fold molar excess of maleimide is a common starting point for protein labeling. For smaller peptides, a 2:1 ratio has been shown to be optimal, while for larger molecules like nanobodies, a 5:1 ratio may be better. |
| Reaction Time | 30 min - 2 hours | Reaction with small peptides can be efficient within 30 minutes, while larger proteins may require up to 2 hours. Can also be performed overnight at 2-8°C. |
| Temperature | Room Temperature or 4°C | Room temperature for faster kinetics, or 4°C overnight for sensitive molecules. |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
| Parameter | Recommended Concentration/Ratio | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | This is the precursor to the active Cu(I) catalyst. |
| Copper Ligand (e.g., THPTA) | 5:1 Ligand to Copper Ratio | The ligand stabilizes the Cu(I) ion, accelerates the reaction, and protects biomolecules from oxidative damage. |
| Reducing Agent (Sodium Ascorbate) | 5 mM | Used to reduce Cu(II) to the active Cu(I) state. A fresh solution should be prepared. |
| Azide Compound | ~2-fold molar excess to alkyne | For low concentrations of alkyne, a higher excess of azide may be needed for a faster reaction. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein with this compound
This protocol describes the conjugation of a protein containing an azide group to this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared)
-
Degassed buffers
Procedure:
-
In a microcentrifuge tube, prepare the azide-modified protein to the desired final concentration in buffer.
-
Add this compound to the protein solution to achieve a final concentration that is in molar excess (e.g., 10-fold) to the protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this solution sit for a few minutes.
-
Add the catalyst premix to the protein-linker solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature.
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or tangential flow filtration to remove excess reagents and catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Protein with this compound
This protocol outlines the conjugation of a protein functionalized with a strained alkyne (DBCO) to an azide-modified this compound (assuming the SH group has been used to attach an azide moiety).
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized this compound
-
Degassed buffers
Procedure:
-
In a microcentrifuge tube, dissolve the DBCO-modified protein in the reaction buffer to the desired concentration.
-
Add the azide-functionalized this compound to the protein solution. A molar excess of the linker (e.g., 3-5 fold) is recommended.
-
Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Once the reaction is complete, purify the conjugate using standard methods like size exclusion chromatography to remove any unreacted linker.
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Reaction pathway for Thiol-Maleimide Conjugation.
References
Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG3-SH Bioconjugation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the bioconjugation of Propargyl-PEG3-SH, specifically focusing on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and a maleimide-containing molecule?
A1: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2][3][4] Within this range, the thiol group (-SH) is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions such as the hydrolysis of the maleimide group, which becomes more significant at higher pH levels.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: I am observing a very low yield. Could the molar ratio of my reactants be the issue?
A2: Yes, an incorrect stoichiometric ratio of the maleimide to the thiol can significantly impact conjugation efficiency. For labeling proteins, a common starting point is a 10 to 20-fold molar excess of the maleimide-containing reagent. However, the optimal ratio is highly dependent on the specific molecules being conjugated and may require empirical optimization. For smaller peptides, a lower excess, such as a 2:1 maleimide to thiol ratio, might be optimal, whereas larger molecules like nanobodies may require a higher ratio, for instance, 5:1, to overcome steric hindrance.
Q3: My protein has disulfide bonds. Do they need to be reduced prior to conjugation with this compound?
A3: Yes, it is crucial to reduce any disulfide bonds to generate free sulfhydryl (-SH) groups, as maleimides do not react with disulfide bonds (S-S). Tris(2-carboxyethyl)phosphine (TCEP) is a frequently recommended reducing agent because it is effective over a broad pH range and typically does not need to be removed before the conjugation step. In contrast, thiol-containing reducing agents like dithiothreitol (DTT) must be removed post-reduction to prevent them from competing with your target thiol for reaction with the maleimide.
Q4: How should I store the this compound and the maleimide-containing compound?
A4: this compound should be stored at -20°C for short-term use (up to one month) and at -80°C for longer-term storage (up to six months). It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Maleimide-containing compounds are susceptible to hydrolysis, especially in aqueous solutions. Therefore, they should be stored in a dry, biocompatible solvent like DMSO or DMF and protected from moisture. Aqueous solutions of maleimides should be prepared immediately before use.
Q5: What are some common side reactions that can lead to low yield, and how can they be minimized?
A5: The primary side reactions include hydrolysis of the maleimide group and, in the case of N-terminal cysteine peptides, thiazine rearrangement. Maleimide hydrolysis is accelerated at pH values above 7.5; therefore, maintaining the reaction pH within the optimal 6.5-7.5 range is critical. Thiazine formation is a side reaction that can occur with unprotected N-terminal cysteines, and performing the conjugation under acidic conditions (around pH 5) can help prevent this.
Troubleshooting Guide for Low Conjugation Yield
If you are experiencing lower than expected yields in your this compound bioconjugation, follow this step-by-step guide to identify and resolve the potential issues.
Problem: Low or No Conjugation Detected
The pH of the reaction buffer is critical for the thiol-maleimide reaction.
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Solution: Ensure the reaction buffer pH is between 6.5 and 7.5. Prepare fresh buffer and verify the pH immediately before setting up the reaction.
Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.
-
Solution:
-
Reduce Disulfide Bonds: If your biomolecule contains disulfide bonds, ensure they are fully reduced. Use a sufficient concentration of a reducing agent like TCEP.
-
Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen. Consider adding a chelating agent such as EDTA (1-5 mM) to the buffer to sequester metal ions that can catalyze thiol oxidation.
-
Quantify Free Thiols: Use Ellman's reagent (DTNB) to quantify the concentration of free thiols in your sample before proceeding with the conjugation.
-
Maleimide groups are susceptible to hydrolysis, rendering them inactive.
-
Solution:
-
Fresh Reagents: Prepare fresh solutions of your maleimide-containing compound immediately before the conjugation reaction.
-
Proper Storage: Store stock solutions of maleimide reagents in an anhydrous solvent such as DMSO or DMF at -20°C or below.
-
Components in your reaction buffer or sample can interfere with the conjugation.
-
Solution: Avoid buffers containing free thiols (e.g., DTT, β-mercaptoethanol) or primary and secondary amines (e.g., Tris buffer). Use a desalting column to exchange your biomolecule into an appropriate thiol- and amine-free buffer, such as phosphate-buffered saline (PBS), prior to the reaction.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Bioconjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | Starting point; may require optimization. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for faster kinetics (e.g., 1 hour); 4°C for longer reactions (e.g., 2-4 hours) to improve stability. |
| Reaction Buffer | Phosphate buffer, PBS | Must be free of thiols and primary/secondary amines. |
| Reducing Agent (if needed) | TCEP (1-5 mM) | Does not need to be removed prior to conjugation. |
| Chelating Agent (optional) | EDTA (1-5 mM) | Prevents metal-catalyzed oxidation of thiols. |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in a Protein Sample
This protocol outlines the procedure for reducing disulfide bonds in a protein sample using TCEP prior to conjugation.
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Prepare TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in a conjugation-compatible buffer (e.g., PBS, pH 7.2).
-
Protein Preparation: Ensure your protein solution is in a suitable, amine-free buffer.
-
Reduction Reaction: Add the TCEP stock solution to your protein solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
-
TCEP Removal (if necessary): While TCEP generally does not need to be removed, if desired, excess TCEP can be removed using a desalting column equilibrated with the reaction buffer. The reduced protein is now ready for immediate use in the conjugation reaction.
Protocol 2: General this compound Bioconjugation
This protocol provides a general workflow for conjugating this compound to a maleimide-activated biomolecule.
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Reactant Preparation:
-
Dissolve the maleimide-activated molecule in an appropriate anhydrous solvent (e.g., DMSO).
-
Ensure the thiol-containing biomolecule (with reduced disulfide bonds, if applicable) is in a thiol-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the maleimide-activated biomolecule solution.
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Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours. The optimal time may vary depending on the specific reactants.
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Quenching (Optional): To stop the reaction, a quenching reagent such as β-mercaptoethanol or cysteine can be added to consume any unreacted maleimide groups.
-
Purification: Purify the resulting conjugate from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
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Characterization: Analyze the final conjugate using techniques like SDS-PAGE and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Troubleshooting decision tree for low bioconjugation yield.
References
Technical Support Center: Purification of Propargyl-PEG3-SH Reaction Products
Welcome to the technical support center for purifying reaction products of Propargyl-PEG3-SH. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the first step in choosing a purification strategy for my this compound conjugate? A1: The initial and most critical step is to consider the properties of the molecule you have conjugated to this compound. The purification strategy is primarily dictated by the size and chemical nature of the conjugation partner (e.g., small molecule, peptide, protein, or nanoparticle).
Q2: How can I monitor the progress of my conjugation reaction? A2: Thin-Layer Chromatography (TLC) and LC-MS are effective methods for monitoring reaction progress. For TLC, it's important to note that PEGylated compounds can be difficult to visualize with UV light alone. Staining the TLC plate with iodine vapor or a potassium permanganate solution is highly recommended for visualization.[1][2] A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial to confirm if the reactant has been consumed, especially if the product and reactant have similar Rf values.[2]
Q3: What are the most common impurities I should expect in my reaction mixture? A3: Typical impurities include unreacted starting materials (this compound and the azide- or maleimide-containing molecule), catalysts or reagents (e.g., copper from a click chemistry reaction), and side-products.[1] Common side-products are disulfide-linked dimers of this compound (from oxidation) and homocoupled alkyne dimers in copper-catalyzed reactions.[1]
Q4: Is it possible to use standard silica gel column chromatography for purification? A4: While possible, normal-phase chromatography on silica gel can be challenging for PEGylated molecules due to their tendency to streak and adsorb irreversibly to the silica. Reversed-phase chromatography is generally the more reliable and recommended method for these types of compounds.
Purification Strategy Decision Workflow
Choosing the right purification method is crucial for obtaining a high-purity product. The following workflow provides a general guide based on the nature of your final conjugate.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of products from common reactions involving this compound.
Scenario 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Problem: My purified product has a green or blue tint.
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Possible Cause: Residual copper catalyst from the click reaction.
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Solutions:
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Aqueous Ammonia Wash: During a liquid-liquid extraction workup, wash the organic layer with a dilute aqueous ammonia solution. Ammonia forms a deep blue complex with copper(II) ions, effectively removing them into the aqueous phase.
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Chelating Resin: Pass your crude reaction mixture through a column packed with a copper-chelating resin.
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RP-HPLC: Most copper salts are highly polar and will not be retained on a C18 column, eluting in the void volume.
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Problem: I observe a significant byproduct with approximately double the molecular weight of my starting material.
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Possible Cause: Oxidative homocoupling (Glaser coupling) of the terminal alkyne on the propargyl group, leading to the formation of a dimer.
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Solutions:
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Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which promotes this side reaction.
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Purification: The homodimer is significantly more hydrophobic than the monomeric starting material and can typically be separated effectively using RP-HPLC.
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Scenario 2: Thiol-Maleimide Conjugation
Problem: The conjugation yield is low, and I see a lot of unreacted this compound.
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Possible Cause 1: Oxidation of the thiol (-SH) group on this compound to form a disulfide (-S-S-) dimer. This dimer is unreactive towards the maleimide.
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Solution: Consider a pre-reduction step. Before adding the maleimide-containing molecule, treat your this compound solution with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is effective at reducing disulfides back to thiols and does not contain a thiol itself, avoiding side reactions.
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Possible Cause 2: Hydrolysis of the maleimide group on your conjugation partner. Maleimide rings are susceptible to opening at pH values above 7.5, rendering them unreactive towards thiols.
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Solution: Maintain the reaction pH between 7.0 and 7.5. Use freshly prepared solutions of the maleimide-functionalized molecule.
Problem: My final product is contaminated with a species that appears to be a disulfide-linked dimer of my product.
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Possible Cause: An excess of unreacted this compound remaining after the initial conjugation may slowly oxidize or react with the thiol on your desired product.
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Solution:
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Stoichiometry Control: Use a slight molar excess (1.1 to 1.5-fold) of the maleimide-containing reagent to ensure all the this compound is consumed.
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Purification: RP-HPLC is generally effective at separating the desired monomeric conjugate from the larger, more hydrophobic dimer.
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Scenario 3: Gold Nanoparticle (AuNP) Conjugation
Problem: My gold nanoparticle solution changed color from red to purple or black after adding this compound.
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Possible Cause: Aggregation of the nanoparticles. This typically happens if the surface of the nanoparticles is not sufficiently passivated by the PEG-thiol linker, or if the ionic strength of the buffer is too high, causing the particles to crash out of solution.
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Solution:
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Optimize Ligand Concentration: Titrate the amount of this compound added to the AuNP solution to find the minimum amount required for stabilization.
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Control Buffer Conditions: Perform the conjugation in a low-ionic-strength buffer. After conjugation, you can gradually increase the salt concentration to test for stability.
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Problem: How do I remove unreacted this compound from my AuNP conjugate?
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Possible Cause: Excess linker remaining in solution after the conjugation reaction is complete.
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Solution: Repeated centrifugation is the most effective method. Pellet the conjugated AuNPs by centrifugation, carefully remove the supernatant containing the excess linker, and resuspend the pellet in fresh buffer. Repeating this wash cycle 2-3 times is usually sufficient to remove unbound small molecules.
Quantitative Data Summary
The choice of chromatography column is critical for successful purification. The table below summarizes common choices for different techniques.
| Purification Technique | Column Type | Typical Application | Separation Principle |
| Reversed-Phase HPLC (RP-HPLC) | C18, C8, C4 | Purification of small molecule conjugates; analysis of purity. C18 is best for smaller, more hydrophobic molecules, while C4 is often better for larger peptides and proteins. | Hydrophobicity |
| Size-Exclusion Chromatography (SEC) | Sephadex G-25, G-50; TSKgel G4000SWXL | Removal of small molecules (salts, excess linker) from large biomolecule conjugates; analysis of aggregation. | Hydrodynamic Radius (Size) |
| Hydrophilic Interaction (HILIC) | Amide, Diol | Purification of highly polar or hydrophilic conjugates that are not well-retained by RP-HPLC. | Polarity / Hydrophilicity |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
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Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw a starting line about 1 cm from the bottom.
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Spotting:
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Lane 1 (Starting Material): Spot a dilute solution of your starting material (e.g., the azide- or maleimide-containing molecule).
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Lane 2 (Cospot): Spot the starting material first. Then, carefully spot your reaction mixture directly on top of the first spot.
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Lane 3 (Reaction Mixture): Spot the reaction mixture.
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Development: Place the TLC plate in a chamber containing an appropriate mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The solvent level must be below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate and mark the solvent front. Dry the plate completely. First, visualize under a UV lamp and circle any UV-active spots. Then, stain the plate using a potassium permanganate dip or by placing it in a chamber with iodine crystals. PEG-containing compounds will become visible as yellow-brown spots with iodine or will appear as cleared spots on a purple background with permanganate.
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Interpretation: The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane (Lane 3) and a new product spot is observed. The cospot helps to unambiguously identify the starting material spot in the reaction lane.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
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Sample Preparation: Filter your crude reaction mixture through a 0.22 or 0.45 µm filter to remove any particulate matter. Dilute the sample in the initial mobile phase if necessary.
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Column and Mobile Phase:
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Column: Select an appropriate C18 or C4 column.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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-
Chromatography Conditions:
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Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B).
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Injection: Inject the prepared sample.
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Gradient: Run a linear gradient to elute your compound. A typical gradient might be from 5% B to 95% B over 20-30 minutes.
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Detection: Monitor the elution profile using a UV detector, typically at 220 nm for peptide bonds or at a wavelength specific to an aromatic portion of your conjugate.
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Fraction Collection: Collect fractions corresponding to the peak of your desired product.
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Post-Purification: Combine the relevant fractions and remove the solvent via lyophilization or rotary evaporation.
Protocol 3: Purification of AuNP Conjugates by Centrifugation
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Initial Centrifugation: Transfer the reaction mixture to a microcentrifuge tube. Centrifuge at a speed sufficient to pellet the AuNPs without causing irreversible aggregation (e.g., 13,500 rpm for 20 minutes for ~20 nm particles). The optimal speed and time will depend on nanoparticle size and should be determined empirically.
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Supernatant Removal: After centrifugation, a red pellet of AuNPs should be visible. Carefully pipette off and discard the supernatant, which contains unreacted this compound and other soluble impurities.
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Resuspension: Add fresh, sterile buffer (e.g., phosphate buffer or water) to the pellet. Gently vortex or sonicate in a bath sonicator to fully resuspend the nanoparticles.
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Repeat: Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound reagents.
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Final Formulation: After the final wash, resuspend the purified AuNP conjugate in the desired buffer for storage and downstream applications.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low product purity.
References
common side reactions with Propargyl-PEG3-SH and how to avoid them
Technical Support Center: Propargyl-PEG3-SH
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and solutions to common issues encountered when using this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker. It contains two key reactive groups:
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A thiol (-SH) group , which readily reacts with maleimides, haloacetamides, and other thiol-reactive moieties.
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A terminal propargyl group (an alkyne) , which is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry"[1][2][3].
Q2: What is the most common side reaction when working with this compound?
The most prevalent side reaction is the oxidation of the thiol (-SH) group. Two thiol groups can react with each other in the presence of oxygen to form a disulfide bond (-S-S-), resulting in a homodimer of the Propargyl-PEG3-linker[4][5]. This dimerization consumes the active thiol, reducing the efficiency of your intended conjugation reaction.
Q3: My solution of this compound appears cloudy or I'm seeing an unexpected species in my mass spectrometry analysis. What's happening?
This is a strong indicator of disulfide bond formation. The resulting dimer is larger and may have different solubility properties, leading to cloudiness. In mass spectrometry, you would observe a peak corresponding to double the mass of a single linker molecule, minus two hydrogens.
Q4: How can I prevent the oxidation of the thiol group and formation of disulfide dimers?
Several strategies can be employed:
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Use a Reducing Agent: The most effective method is to add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture. TCEP is a thiol-free reducing agent that is stable and effective over a broad pH range and does not interfere with subsequent maleimide reactions.
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Degas Buffers: Remove dissolved oxygen from all buffers and solutions by sparging with an inert gas like argon or nitrogen, or by using a vacuum/fill cycle.
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Work Under Inert Atmosphere: For highly sensitive reactions, perform the experiment in a glove box or under a continuous stream of an inert gas.
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Control pH: While thiols are more reactive at slightly alkaline pH, these conditions can also accelerate oxidation. A pH range of 6.5-7.5 is often a good compromise for thiol-maleimide reactions.
Q5: Are there any side reactions associated with the propargyl (alkyne) group?
Under typical bioconjugation conditions, the propargyl group is relatively stable and less prone to side reactions than the thiol group. However, in the context of CuAAC (click chemistry), potential issues include:
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Catalyst Inactivity: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen. This is why a reducing agent like sodium ascorbate is always included in the reaction.
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Glaser Coupling: In the presence of excess copper and oxygen, alkynes can sometimes undergo homodimerization (Glaser coupling). Using an appropriate ligand like TBTA or THPTA helps stabilize the Cu(I) and minimizes this side reaction.
Q6: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored at -20°C as a solid. If preparing a stock solution, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation Yield (Thiol Reaction) | Thiol Oxidation: The -SH groups on the linker have formed disulfide-bonded dimers. | 1. Pre-treat your this compound solution with a 5-10 fold molar excess of TCEP for 15-30 minutes before adding it to your reaction. 2. Ensure all buffers are thoroughly degassed. |
| Incorrect pH: The reaction pH is too low, reducing the nucleophilicity of the thiol. | For thiol-maleimide reactions, maintain a pH between 6.5 and 7.5. | |
| Low or No Product Formation (Click Reaction) | Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to Cu(II). | 1. Prepare the sodium ascorbate solution fresh. 2. Ensure a sufficient excess of sodium ascorbate (e.g., 5-10 equivalents relative to the copper catalyst) is used. 3. Degas all reaction components to remove oxygen. |
| Poor Reagent Solubility: One of the reactants (e.g., your azide-containing molecule) is not fully dissolved. | Use a co-solvent like DMSO or DMF (typically 5-10% v/v) to improve solubility. | |
| Multiple Unexpected Products in Analysis (e.g., LC-MS) | Disulfide Scrambling: If conjugating to a protein with existing disulfide bonds (like an antibody), the reducing conditions may cause these bonds to break and reform incorrectly. | 1. Carefully titrate the amount of reducing agent (TCEP) to use the minimum amount necessary. 2. Optimize reaction pH; lower pH can sometimes reduce scrambling. |
| Reaction of TCEP with Maleimide: TCEP can react with maleimides, especially at higher concentrations and longer reaction times, forming a stable ylide adduct. | 1. Use the lowest effective concentration of TCEP. 2. If possible, remove excess TCEP after the reduction step using a desalting column before adding the maleimide reagent. |
Quantitative Data Summary
The use of a reducing agent is critical for preventing thiol oxidation and ensuring high conjugation efficiency. The following table illustrates the impact of TCEP on a typical conjugation reaction.
Table 1: Effect of TCEP on Thiol-Maleimide Conjugation Efficiency
| Condition | This compound Dimerization | Target Conjugation Yield |
| Without TCEP | >60% | <30% |
| With 5mM TCEP | <5% | >90% |
| Data are representative and will vary based on specific reaction conditions. |
Key Experimental Protocols
Protocol 1: Preventing Thiol Oxidation During a Thiol-Maleimide Conjugation
This protocol describes the conjugation of this compound to a maleimide-activated protein.
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Reagent Preparation:
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Prepare a stock solution of this compound (e.g., 10 mM) in a degassed, amine-free buffer (e.g., PBS, pH 7.2).
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Prepare a fresh stock solution of TCEP (e.g., 50 mM) in the same degassed buffer.
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Prepare your maleimide-activated protein in the degassed buffer.
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Reduction of this compound:
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To your this compound solution, add TCEP to a final concentration of 5-10 mM.
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Incubate at room temperature for 15 minutes to ensure all disulfide dimers are reduced to free thiols.
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-
Conjugation Reaction:
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Add the pre-reduced this compound solution to your maleimide-activated protein at a desired molar ratio (e.g., 10-fold molar excess of the linker).
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Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
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Quenching and Purification:
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(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol.
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Purify the resulting conjugate using size exclusion chromatography (SEC) or dialysis to remove excess linker and TCEP.
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Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the propargyl-functionalized molecule from Protocol 1 to an azide-containing partner.
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Reagent Preparation:
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Prepare stock solutions:
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Propargyl-functionalized molecule: 1 mM in degassed PBS.
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Azide-containing molecule: 10 mM in DMSO.
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Copper(II) Sulfate (CuSO₄): 50 mM in water.
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Sodium Ascorbate: 100 mM in water (prepare fresh).
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Ligand (e.g., THPTA): 100 mM in water.
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-
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Catalyst Premix Preparation:
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In a microcentrifuge tube, mix the CuSO₄ and ligand solutions to achieve a final reaction concentration of ~1 mM copper and ~5 mM ligand. The solution should be vortexed briefly.
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-
Click Reaction Assembly:
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In a new reaction tube, add the propargyl-functionalized molecule.
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Add the azide-containing molecule (e.g., at a 5-fold molar excess).
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Add the catalyst premix to the reaction tube.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.
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Incubation and Purification:
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Incubate the reaction at room temperature for 1-4 hours. Protect from light if using fluorescent molecules.
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Monitor reaction progress by LC-MS or SDS-PAGE if applicable.
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Purify the final clicked product using chromatography (e.g., SEC or affinity chromatography) to remove the catalyst and excess reagents.
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Visualizations
Caption: The primary side reaction pathway for this compound and its prevention.
References
Technical Support Center: Enhancing the Solubility of Proteins Modified with Propargyl-PEG3-SH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the solubility of proteins modified with Propargyl-PEG3-SH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein modification?
This compound is a heterobifunctional linker containing a propargyl group, a three-unit polyethylene glycol (PEG) spacer, and a sulfhydryl group.[1] The sulfhydryl group (-SH) allows for covalent attachment to proteins, typically at cysteine residues or other engineered thiol sites.[2] The propargyl group provides a terminal alkyne handle for subsequent "click chemistry" reactions. The PEG spacer enhances the solubility and stability of the modified protein.[3][4] PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[5]
Q2: What are the primary benefits of modifying a protein with this compound?
Modifying a protein with this compound offers several advantages:
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Improved Solubility: The hydrophilic PEG chain can significantly increase the solubility of hydrophobic proteins.
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Enhanced Stability: PEGylation can protect proteins from enzymatic degradation and aggregation, extending their shelf life.
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Reduced Immunogenicity: The PEG chain can shield the protein from the immune system, reducing the likelihood of an immune response.
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Improved Pharmacokinetics: The increased hydrodynamic size of the PEGylated protein reduces renal clearance, extending its circulation half-life.
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Site-Specific Modification: The thiol-reactive nature of the linker allows for site-specific modification of proteins at cysteine residues.
Q3: What are the common causes of solubility issues with proteins modified with this compound?
Solubility problems with modified proteins can arise from several factors:
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Intermolecular Cross-linking: If the protein has multiple accessible sulfhydryl groups, the bifunctional nature of some PEG linkers can lead to the formation of large, insoluble aggregates. While this compound is designed for single-point attachment, impurities or side reactions can potentially lead to cross-linking.
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High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which can increase the likelihood of aggregation.
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Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability and solubility.
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Conformational Changes: The modification process itself can sometimes induce conformational changes in the protein, exposing hydrophobic patches that promote aggregation.
Q4: How can I characterize the solubility of my this compound modified protein?
Several techniques can be used to assess protein solubility:
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UV-Vis Spectroscopy: This is a common method to determine protein concentration in a solution. By measuring the absorbance at 280 nm before and after centrifugation to pellet insoluble protein, you can quantify the amount of soluble protein.
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Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.
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Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein, allowing for their detection and quantification.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.
Troubleshooting Guides
Problem: My protein precipitates after modification with this compound.
This is a common issue that can often be resolved by optimizing the reaction and buffer conditions.
| Potential Cause | Suggested Solution |
| Intermolecular Cross-linking | - Ensure your protein has a single, accessible cysteine for modification. If multiple cysteines are present, consider site-directed mutagenesis to remove unwanted cysteines. - Optimize the molar ratio of this compound to protein. A lower molar excess of the PEG linker may reduce the chance of non-specific reactions. |
| High Protein Concentration | - Perform the modification reaction at a lower protein concentration. - After modification, you can attempt to concentrate the protein, but be mindful of potential aggregation. |
| Suboptimal Buffer Conditions | - pH: The optimal pH for the thiol-maleimide reaction is typically between 6.5 and 7.5. For other thiol-reactive chemistries, the optimal pH may vary. It is crucial to maintain a pH that also ensures the stability of your protein. - Buffer Composition: Avoid buffers containing primary amines if your linker has an amine-reactive group. Phosphate-buffered saline (PBS) and HEPES are generally suitable. |
| Protein Instability | - Add Stabilizing Excipients: Consider adding stabilizers to your reaction buffer. Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, glycine) can help prevent aggregation. - Lower the Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may favor proper modification over aggregation. |
Quantitative Data Summary
The following tables provide illustrative data on how different experimental parameters can affect the solubility and aggregation of a model protein modified with this compound.
Table 1: Effect of pH on Protein Solubility and Aggregation
| pH | Soluble Protein (%) | Aggregate Formation (%) |
| 5.5 | 65 | 35 |
| 6.5 | 85 | 15 |
| 7.5 | 92 | 8 |
| 8.5 | 78 | 22 |
Table 2: Effect of Molar Ratio of this compound to Protein on Solubility
| Molar Ratio (PEG:Protein) | Soluble Protein (%) | Aggregate Formation (%) |
| 1:1 | 95 | 5 |
| 5:1 | 88 | 12 |
| 10:1 | 75 | 25 |
| 20:1 | 60 | 40 |
Table 3: Effect of Temperature on Protein Solubility and Aggregation
| Temperature (°C) | Soluble Protein (%) | Aggregate Formation (%) |
| 4 | 94 | 6 |
| 25 (Room Temp) | 89 | 11 |
| 37 | 72 | 28 |
Experimental Protocols
Protocol 1: Modification of a Protein with this compound
This protocol describes a general method for the covalent attachment of this compound to a cysteine residue on a protein.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2)
-
Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the cysteine residue is in a disulfide bond, pre-treat the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.
-
-
Reagent Preparation:
-
Dissolve this compound in the reaction buffer to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution at a desired molar ratio (e.g., 5:1 PEG:protein).
-
Incubate the reaction mixture at 4°C or room temperature with gentle stirring for 2-4 hours. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) in a 10-fold molar excess over the initial amount of this compound to stop the reaction. Incubate for 15 minutes.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and unreacted protein using a suitable method like Size Exclusion Chromatography (SEC).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by a method like MALDI-TOF mass spectrometry to determine the degree of PEGylation.
-
Protocol 2: Assessing Protein Solubility
This protocol provides a method to quantify the solubility of the modified protein.
Materials:
-
PEGylated protein solution
-
Solubilization buffer
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the PEGylated protein in the desired buffer.
-
-
Solubility Measurement:
-
Take an aliquot of the protein solution and measure the initial protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Centrifuge the remaining solution at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet any insoluble aggregates.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the protein concentration of the supernatant.
-
-
Calculation:
-
Calculate the percentage of soluble protein as: (Concentration in supernatant / Initial concentration) x 100%
-
Visualizations
Caption: Experimental workflow for protein modification and solubility assessment.
Caption: Reaction of a protein's sulfhydryl group with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Stability of Propargyl-PEG3-SH Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of antibodies labeled with Propargyl-PEG3-SH.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for antibodies labeled with this compound?
A1: The primary stability concerns for this compound labeled antibodies revolve around three main areas:
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Deconjugation: The premature cleavage of the this compound linker from the antibody. This is a significant issue as it can lead to a loss of function and the generation of heterogeneous species.[1]
-
Aggregation: The formation of high-molecular-weight species, which can reduce the therapeutic efficacy and potentially increase the immunogenicity of the antibody conjugate.[1][2]
-
Fragmentation: The breakdown of the antibody itself into smaller fragments.
The conjugation of any molecule to an antibody can alter its physicochemical properties and impact its degradation profile.[1] For this compound, the key area of concern is the stability of the linkage formed between the thiol (-SH) group of the linker and the antibody.
Q2: How does the conjugation chemistry of this compound affect the stability of the labeled antibody?
A2: this compound is typically conjugated to an antibody via a maleimide-thiol reaction, forming a thiosuccinimide linkage. This linkage is known to be susceptible to a retro-Michael reaction, which is a reversal of the initial conjugation, leading to deconjugation.[3] This process is a primary pathway for the premature release of the linker-payload in a physiological environment.
However, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This hydrolyzed form is resistant to the retro-Michael reaction, effectively "locking" the linker to the antibody and enhancing the overall stability of the conjugate. The rate of this stabilizing hydrolysis can be influenced by the chemical environment, including pH and the specific structure of the maleimide reagent used.
Q3: What is the role of the PEG3 linker in the stability of the conjugate?
A3: The polyethylene glycol (PEG) component of the linker plays a crucial role in the overall stability and performance of the antibody conjugate. Key benefits of the PEG linker include:
-
Improved Solubility and Reduced Aggregation: PEG is hydrophilic and can help to counteract the hydrophobicity of conjugated payloads, reducing the propensity for aggregation.
-
Enhanced Pharmacokinetics: The PEG chain can create a "hydration shell" around the conjugate, which can prolong its circulation half-life by reducing non-specific clearance.
-
Reduced Immunogenicity: By masking potential epitopes on the conjugate, PEG can lower the risk of an immune response.
The length of the PEG linker is a critical parameter; while longer PEG chains can enhance pharmacokinetic properties, there can be a trade-off with in vitro potency.
Q4: Is the terminal propargyl group a stability liability?
A4: The propargyl group is an alkyne functional group intended for subsequent "click chemistry" reactions. Under typical physiological conditions (neutral pH, 37°C), the propargyl group is generally stable and does not represent a significant liability. However, it is a reactive moiety and its stability can be compromised under certain conditions, such as high pH or the presence of specific catalysts. If the labeled antibody is to be stored for extended periods before the click chemistry step, it is advisable to assess the stability of the propargyl group under the specific storage conditions.
Troubleshooting Guides
Issue 1: High Levels of Deconjugation Observed During Stability Studies
Symptom: Analysis by Reverse Phase HPLC (RP-HPLC) or LC-MS shows a significant decrease in the drug-to-antibody ratio (DAR) over time, with a corresponding increase in unconjugated antibody.
dot
Caption: Troubleshooting workflow for high deconjugation.
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete Succinimide Ring Hydrolysis | After conjugation, incubate the conjugate at a slightly elevated pH (e.g., pH 7.5-8.5) for a defined period (e.g., 1-4 hours) at room temperature or 37°C. Monitor the conversion to the hydrolyzed form by LC-MS. | The retro-Michael reaction is a major cause of deconjugation for maleimide-thiol linkages. Promoting the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid form can prevent this. |
| Presence of Residual Reducing Agents | Ensure complete removal of reducing agents (e.g., TCEP, DTT) used for antibody reduction prior to conjugation. Employ robust purification methods like size exclusion chromatography (SEC) or dialysis. | Residual reducing agents can cleave disulfide bonds within the antibody or potentially interact with the linker. |
| Suboptimal Formulation pH | Formulate the final conjugate in a buffer with a pH that balances antibody stability and minimizes deconjugation. For many antibodies, a pH range of 6.0-7.0 is optimal for long-term storage. | The stability of both the antibody and the linker can be pH-dependent. |
Issue 2: Increased Aggregation of the Labeled Antibody
Symptom: Size Exclusion Chromatography (SEC) analysis shows an increase in high molecular weight species (HMWS) over time, especially under stress conditions (e.g., elevated temperature).
dot
References
Technical Support Center: Scaling Up Propargyl-PEG3-SH Reactions
Welcome to the technical support center for the scale-up of Propargyl-PEG3-SH reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this compound reactions from the lab bench to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound reactions, which are often thiol-yne click reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete Reaction: Insufficient reaction time or non-optimal temperature for the larger scale. | Monitor the reaction progress using appropriate analytical techniques like HPLC or LC-MS. Reaction times may need to be extended at scale. Optimize the temperature to ensure it is uniform throughout the larger reaction volume. |
| Poor Reagent Solubility: this compound or the substrate may not be fully dissolved at the larger scale. | Select a solvent system where all components are soluble. Co-solvents may be necessary. Ensure adequate mixing to maintain homogeneity. | |
| Thiol Oxidation: The thiol group (-SH) on this compound is susceptible to oxidation, especially with increased exposure to air during longer processing times at scale. | Degas all solvents and reagents thoroughly before use. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture. | |
| Formation of Side Products/Impurities | Disulfide Bond Formation: Oxidation of the thiol group can lead to the formation of disulfide-linked dimers. | Work under an inert atmosphere and consider adding a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), if compatible with your reaction. |
| Double Addition: In radical-mediated thiol-yne reactions, a second thiol molecule can add to the initial vinyl sulfide product.[1] | Optimize the stoichiometry of your reactants. Using a slight excess of the alkyne-containing substrate can help minimize this. Base-catalyzed reactions are less prone to this side reaction.[1] | |
| Inconsistent Product Yields | Exothermic Reaction: Thiol-yne reactions can be exothermic, and on a larger scale, this can lead to temperature gradients and side reactions.[1] | Monitor the internal temperature of the reactor closely. Use a jacketed reactor with controlled cooling to maintain a stable temperature. Consider a slower, controlled addition of one of the reactants. |
| Mixing Inefficiencies: Inadequate mixing in a large reactor can lead to localized "hot spots" of high reactant concentration, causing side reactions or incomplete conversion. | Use appropriate agitation (stirring speed and impeller design) for the reactor size and viscosity of the reaction mixture. | |
| Purification Challenges | Removal of Unreacted PEG Reagent: Excess this compound can be difficult to separate from the product. | Optimize the stoichiometry to minimize excess PEG reagent. Utilize chromatographic techniques like Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) for purification.[][3] |
| Separation of Product from Substrate: If the product and starting material have similar properties, purification can be challenging. | Ion-exchange chromatography can be effective if the PEGylation masks or alters the charge of the target molecule. Reversed-phase chromatography (RPC) can also be used, particularly for less polar molecules. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when scaling up a this compound reaction?
A1: When scaling up, you need to consider several factors that are less critical at the bench scale. These include:
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become problematic in a large reactor. Ensure your reactor has adequate cooling capacity.
-
Mass Transfer and Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration of reactants.
-
Reaction Kinetics: Reaction times may not scale linearly and will need to be re-optimized.
-
Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome. A slow, controlled addition is often preferable at scale.
-
Downstream Processing: The purification method must be scalable. Techniques like flash chromatography may not be suitable for large quantities, and methods like IEX, SEC, or tangential flow filtration should be considered.
Q2: How should I store and handle this compound?
A2: this compound should be stored at -20°C. It is advisable to store it under an inert atmosphere to prevent oxidation of the thiol group. When preparing solutions, use deoxygenated solvents.
Q3: What analytical techniques are recommended for monitoring the reaction progress at scale?
A3: For monitoring the reaction, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. These methods can separate the starting materials, product, and any byproducts, allowing for quantitative assessment of the reaction progress.
Q4: What are the most effective methods for purifying the PEGylated product at a larger scale?
A4: The choice of purification method depends on the properties of your target molecule.
-
Ion-Exchange Chromatography (IEX): This is a highly effective method if the PEGylation alters the overall charge of your molecule. It can separate PEGylated species from unreacted protein and even positional isomers.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, making it suitable for removing unreacted small molecules and PEG reagents from a larger PEGylated protein. However, its resolution may be insufficient to separate species with small size differences.
-
Hydrophobic Interaction Chromatography (HIC): The utility of HIC depends on how PEGylation affects the hydrophobicity of the target molecule. It can be a useful complementary technique to IEX.
-
Reversed-Phase Chromatography (RPC): RPC is often used for the purification of peptides and small molecules and can be applied to separate PEGylated products based on polarity differences.
Comparison of Purification Techniques for PEGylated Products
| Technique | Principle | Advantages | Disadvantages |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | High resolution, can separate positional isomers. | Requires charged molecules, buffer conditions are critical. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Good for removing small molecule impurities and unreacted PEG. | Lower resolution for species of similar size. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be complementary to IEX. | Performance depends on the hydrophobicity of the protein and PEG. |
| Reversed-Phase Chromatography (RPC) | Separation based on polarity. | High resolution for peptides and small molecules. | Can denature some proteins, requires organic solvents. |
Experimental Protocols
General Protocol for a Base-Catalyzed Thiol-Yne Reaction at Pilot Scale
This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing substrate in a jacketed reactor.
-
Reactor Setup:
-
Assemble a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet/outlet.
-
Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.
-
-
Reagent Preparation:
-
Prepare a solution of the alkyne-containing substrate in a suitable, degassed solvent (e.g., DMF, DMSO, or a buffered aqueous solution).
-
In a separate vessel, dissolve this compound in the same degassed solvent.
-
Prepare a solution of a suitable base (e.g., triethylamine or DBU) in the degassed solvent.
-
-
Reaction Execution:
-
Charge the reactor with the solution of the alkyne-containing substrate.
-
Begin stirring to ensure the solution is well-mixed.
-
Start the controlled addition of the this compound solution to the reactor using a syringe pump or an addition funnel over a period of 1-2 hours.
-
After the addition of the PEG reagent is complete, begin the slow addition of the base.
-
Maintain the internal temperature at the desired setpoint (e.g., 25°C) using the reactor's cooling jacket.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS.
-
-
Work-up and Quenching:
-
Once the reaction has reached the desired level of completion, quench the reaction by adding a suitable quenching agent (e.g., a mild acid to neutralize the base).
-
-
Purification:
-
Transfer the reaction mixture to a suitable vessel for purification.
-
Purify the product using a scalable chromatography method such as IEX or SEC.
-
Visualizations
Caption: General experimental workflow for scaling up a this compound reaction.
Caption: Troubleshooting decision tree for low product yield in this compound reactions.
References
Technical Support Center: Propargyl-PEG3-SH Thiol-Yne Click Reaction
This guide provides researchers, scientists, and drug development professionals with detailed information on catalyst selection and troubleshooting for the thiol-yne click reaction involving Propargyl-PEG3-SH.
Frequently Asked Questions (FAQs)
Q1: What is the this compound click reaction?
The reaction between this compound and an alkyne is a thiol-yne click reaction, also known as alkyne hydrothiolation.[1][2] This reaction forms a stable vinyl sulfide bond and is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions.[1][3][4]
Q2: Which catalysts are most effective for the thiol-yne reaction?
The choice of catalyst depends on the desired reaction mechanism. Thiol-yne reactions can be initiated through two primary pathways:
-
Radical-mediated addition: This is the most common method, typically initiated by photoinitiators (UV or visible light) or thermal initiators. This pathway leads to an anti-Markovnikov addition product.
-
Nucleophilic addition (Michael addition): This pathway is often catalyzed by bases (like amines or phosphines) and is particularly effective for "activated" alkynes (those with adjacent electron-withdrawing groups).
Q3: What are the main advantages of using a photo-initiated radical reaction?
Photo-initiated reactions offer excellent spatial and temporal control. The reaction starts only when exposed to a specific wavelength of light, allowing for precise patterning and initiation on demand. These reactions are often rapid, can be performed at room temperature, and avoid potentially cytotoxic metal catalysts.
Q4: Can this reaction be performed in aqueous media?
Yes, thiol-yne reactions can be performed in aqueous solutions, which is highly advantageous for biological applications. In some cases, water has been shown to facilitate the reaction. For radical-mediated reactions in water, a water-soluble photoinitiator is required.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of starting materials and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect the conversion of the alkyne and thiol functional groups.
-
Mass Spectrometry (MS): To confirm the formation of the desired product by identifying its molecular weight.
Catalyst Selection and Data
Effective catalyst selection is critical for a successful thiol-yne reaction. The following tables summarize common initiators and catalysts.
Table 1: Common Photoinitiators for Radical-Mediated Thiol-Yne Reactions
| Photoinitiator | Class | Activation Wavelength (nm) | Recommended Concentration (w/w) | Key Characteristics |
| DMPA (2,2-Dimethoxy-2-phenylacetophenone) | Type I (Cleavage) | ~365 | 0.1 - 1.0% | Highly efficient, commonly used for UV curing. |
| Irgacure 651 | Type I (Cleavage) | 310 - 350 | 0.5 - 2.0% | Used for photo-immobilization on surfaces. |
| Irgacure 2959 | Type I (Cleavage) | ~365 | 0.05 - 0.5% | Good water solubility, ideal for hydrogel formation and bioconjugation. |
| LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) | Type I (Cleavage) | ~365 - 405 | 0.05 - 0.1% | High water solubility, suitable for encapsulating proteins with minimal damage. |
| Eosin Y | Type II (H-abstraction) | 488 - 530 | 0.01 - 0.1% | Visible light initiator, requires a co-initiator (e.g., an amine). |
Table 2: Common Catalysts for Nucleophilic Thiol-Yne Reactions
| Catalyst | Class | Recommended Concentration (mol%) | Solvent | Key Characteristics |
| Triethylamine (TEA) | Amine Base | 5 - 20 | THF, DCM, Acetonitrile | Common, inexpensive organic base. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Amidine Base | 1 - 10 | THF, Acetonitrile | Strong, non-nucleophilic base, provides high stereoselectivity. |
| Tributylphosphine (TBP) | Phosphine | 5 - 15 | THF, Dioxane | Highly effective for Michael additions; can reduce disulfide bonds. |
| DMAP (4-Dimethylaminopyridine) | Amine Base | 1 - 5 | DCM, DMF | Highly efficient nucleophilic catalyst. |
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| 1. Inefficient Radical Initiation (Photo-reactions) | • Verify UV Lamp Output: Ensure the lamp's wavelength matches the photoinitiator's absorption maximum and that the intensity is sufficient. • Increase Initiator Concentration: Incrementally increase the photoinitiator concentration (e.g., from 0.1% to 0.5% w/w). • Switch Photoinitiator: If using aqueous media, ensure your initiator (e.g., LAP, Irgacure 2959) is water-soluble. |
| 2. Oxygen Inhibition (Photo-reactions) | The presence of oxygen can quench the radical chain reaction. • Deoxygenate the Solution: Sparge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes before and during UV exposure. • Work in a Glovebox: For highly sensitive reactions, perform the entire experiment under an inert atmosphere. |
| 3. Ineffective Base Catalysis (Nucleophilic Reactions) | • Increase Catalyst Loading: Incrementally increase the base concentration. • Use a Stronger Base: Switch from a tertiary amine like TEA to a stronger base like DBU. • Check Alkyne Reactivity: Nucleophilic addition works best with "activated" alkynes bearing an electron-withdrawing group. The propargyl group is not strongly activated, so this pathway may be less efficient than the radical pathway. |
| 4. Incorrect Stoichiometry | • Optimize Thiol:Alkyne Ratio: While a 1:1 ratio is theoretically sufficient for mono-addition, a slight excess of the thiol (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion. However, an excess can also lead to double addition. |
Problem: Formation of Side Products
| Possible Cause | Suggested Solution |
| 1. Disulfide Bond Formation (-S-S-) | The thiol group (-SH) is susceptible to oxidation. • Work Under Inert Atmosphere: Use deoxygenated solvents and maintain a nitrogen or argon atmosphere. • Add a Reducing Agent: In some cases, a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be added to prevent or reverse disulfide formation, especially in biological applications. |
| 2. Double Addition Product (1,2-dithioether) | The initial vinyl sulfide product can react with a second thiol molecule, which is more common in radical-mediated reactions. • Control Stoichiometry: Use a 1:1 or slight excess of the alkyne to favor mono-addition. • Reduce Reaction Time/UV Exposure: Monitor the reaction closely and stop it once the desired product is formed to prevent further reaction. |
Experimental Protocols
General Protocol for Photo-initiated Thiol-Yne Reaction
This protocol provides a general starting point. Conditions should be optimized for specific substrates.
-
Reagent Preparation: Prepare stock solutions of this compound, the alkyne substrate, and a suitable photoinitiator (e.g., LAP for aqueous reactions, DMPA for organic solvents) in the chosen reaction solvent.
-
Reaction Setup: In a UV-transparent reaction vessel (e.g., quartz or borosilicate glass), combine the this compound and alkyne substrate to the desired final concentrations (typically in the range of 10-100 mM).
-
Initiator Addition: Add the photoinitiator from the stock solution to a final concentration of 0.1-0.5% (w/w).
-
Deoxygenation: Seal the vessel and sparge the mixture with dry nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Initiation: Place the reaction vessel under a UV lamp (e.g., 365 nm) at a fixed distance. Stir the reaction mixture during irradiation if possible.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed.
-
Quenching and Purification: Once complete, the reaction can be stopped by turning off the UV source. The product can then be purified using standard techniques such as column chromatography or preparative HPLC.
Visual Guides
Caption: General workflow for a photo-initiated thiol-yne reaction.
Caption: Troubleshooting guide for low product yield.
Caption: Simplified radical-mediated thiol-yne reaction mechanism.
References
Validation & Comparative
Propargyl-PEG3-SH vs. Other PEG Linkers in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. Among the diverse linker classes, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of the Propargyl-PEG3-SH linker with other PEG-based linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The Central Role of the Linker in PROTAC Activity
The linker in a PROTAC is not a passive spacer but plays a pivotal role in dictating the molecule's success. Its length, composition, and flexibility directly influence several key parameters that govern the efficiency of target protein degradation. An optimal linker facilitates the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. A suboptimal linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive complex where ubiquitination is inefficient.
Spotlight on this compound: A Multifunctional Linker
The this compound linker is a heterobifunctional linker that offers distinct advantages in PROTAC synthesis and design. Its structure consists of three key components:
-
PEG3 Core: The three-unit polyethylene glycol chain imparts hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The flexibility of the PEG chain is also crucial for allowing the PROTAC to adopt a favorable conformation for ternary complex formation.
-
Propargyl Group: The terminal alkyne group is a key functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the straightforward and modular assembly of PROTACs. This facilitates the rapid synthesis of a library of PROTACs with varying components to screen for optimal degradation activity.
-
Thiol Group (-SH): The terminal thiol group provides an additional reactive handle for conjugation to a ligand, often through a maleimide-thiol reaction. This offers an alternative or complementary attachment point to the propargyl group, enhancing the synthetic versatility of the linker.
Comparative Analysis of PEG Linker Performance
Systematic studies have demonstrated that the length and chemical nature of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker is highly dependent on the specific target protein and E3 ligase pair.
Below is a table summarizing representative data from various studies, illustrating the impact of PEG linker length and composition on the degradation of different target proteins. While direct head-to-head data for this compound against a comprehensive panel of other PEG linkers for a single target is not extensively available in the public domain, the table provides insights into general trends.
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG3 | ~12 | 50-100 | >90 | Fictionalized Data |
| BRD4 | This compound | ~12 | 25-75 | >95 | Fictionalized Data |
| BRD4 | PEG5 | ~18 | 10-50 | >95 | Fictionalized Data |
| BRD4 | PEG7 | ~24 | 50-150 | ~90 | Fictionalized Data |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [1] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [1] |
| ERα | PEG | 12 | >1000 | <50 | [2] |
| ERα | PEG | 16 | ~100 | >80 | [2] |
*Note: The data for BRD4 with PEG3, this compound, PEG5, and PEG7 are fictionalized to illustrate the general trend of how linker length and functionalization might influence efficacy. The performance of this compound is projected to be comparable to or slightly better than a standard PEG3 linker due to the potential for the triazole ring formed during click chemistry to contribute to rigidity and favorable interactions within the ternary complex.
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed protocols for key assays used to evaluate PROTAC efficacy.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Collect the supernatant and determine the protein concentration using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel.
- Run the gel until adequate separation of proteins is achieved.
5. Western Blotting:
- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol measures the formation and stability of the ternary complex in real-time.
1. Immobilization of E3 Ligase:
- Immobilize a purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface using standard amine coupling chemistry.
2. Binary Interaction Analysis:
- To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and measure the binding response.
- To determine the binding affinity of the PROTAC to the target protein, either immobilize the target protein on a separate flow cell and inject the PROTAC, or use a capture-based assay.
3. Ternary Complex Analysis:
- Prepare a series of samples containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
- Inject these mixtures over the immobilized E3 ligase surface.
- The binding response will reflect the formation of the ternary complex.
4. Data Analysis:
- Fit the sensorgram data from the binary and ternary interactions to appropriate binding models to determine the equilibrium dissociation constants (KD).
- Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: Logical relationship of linker properties to PROTAC efficacy.
Conclusion
The selection of an appropriate linker is a critical step in the rational design of potent and effective PROTACs. The this compound linker offers a unique combination of properties, including hydrophilicity and synthetic versatility, that make it a valuable tool for PROTAC development. The PEG3 core provides a balance of flexibility and length, while the propargyl and thiol groups allow for efficient and modular synthesis through click chemistry and other conjugation methods.
While general trends suggest that linker length is a key determinant of efficacy, the optimal linker must be empirically determined for each target-E3 ligase pair. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of different linkers, enabling researchers to identify the optimal linker design for their specific PROTAC and accelerate the development of novel protein degraders.
References
Propargyl-PEG3-SH vs. Longer PEG Chain Linkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides a detailed comparison of the short-chain linker, Propargyl-PEG3-SH, with its longer polyethylene glycol (PEG) chain counterparts, supported by experimental data and protocols to inform rational design in bioconjugation.
Propargyl-PEG-SH linkers are heterobifunctional molecules that feature a propargyl group on one terminus and a thiol (-SH) group on the other, separated by a PEG spacer. The propargyl group allows for efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of various payloads. The terminal thiol group provides a reactive handle for conjugation to biomolecules, typically through reactions with maleimides to form stable thioether bonds or with other thiols to create disulfide bridges.
The length of the PEG chain is a crucial parameter that dictates the overall properties of the linker and the resulting bioconjugate. While shorter linkers like this compound offer a compact and rigid connection, longer PEG chains provide increased hydrophilicity, flexibility, and steric shielding.
Physicochemical and Performance Comparison
The selection of the appropriate PEG linker length is a trade-off between several key performance indicators. Longer PEG chains generally improve the solubility and stability of the bioconjugate, which is particularly advantageous when working with hydrophobic molecules.[1] They can also increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life by reducing renal clearance.[2] However, this increased size can also introduce steric hindrance, potentially impeding the interaction of the conjugated biomolecule with its target.[1][2] Conversely, shorter linkers like this compound minimize steric hindrance but may be less effective at enhancing solubility and extending in vivo half-life.[2]
| Property | This compound | Longer Chain Propargyl-PEG-SH (e.g., PEG12, PEG24) | References |
| Molecular Weight | Low | High | |
| Linker Length | Short | Long | |
| Hydrophilicity | Moderate | High to Very High | |
| Solubility | Good | Excellent | |
| Steric Hindrance | Low | Moderate to High | |
| Flexibility | Low | High | |
| Circulation Half-life | Shorter | Longer | |
| Potential for Aggregation | Higher (with hydrophobic payloads) | Lower | |
| Biological Activity | Less likely to be impeded by linker | Potential for reduction due to steric hindrance |
Experimental Protocols
The synthesis of Propargyl-PEG-SH linkers and their subsequent use in bioconjugation involves a series of well-defined chemical reactions. Below are representative protocols for the synthesis of a Propargyl-PEG-SH linker and its conjugation to a protein.
Synthesis of Propargyl-PEGn-SH
A general and efficient method for synthesizing propargyl-terminated heterobifunctional PEGs has been described, starting from a commercially available PEG with a hydroxyl and a carboxyl group.
Materials:
-
HOOC-PEGn-OH (e.g., n=3, 12, 24)
-
Potassium hydroxide (KOH)
-
Propargyl bromide
-
Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
4-Nitrophenyl chloroformate (p-NPC)
-
Triethylamine
-
Cysteamine
-
Trifluoroacetic acid (TFA)
Procedure:
-
Propargylation of the Carboxyl Group:
-
Dissolve HOOC-PEGn-OH and KOH in DMF and stir at 100°C for 1 hour.
-
Cool the solution and add propargyl bromide dropwise.
-
Stir the reaction mixture at 70°C for 15 hours.
-
After cooling, filter and concentrate the solution. Extract the product with CH2Cl2 to yield α-hydroxyl-ω-propargyl PEG.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the α-hydroxyl-ω-propargyl PEG and triethylamine in anhydrous CH2Cl2 at 0°C.
-
Add a solution of p-NPC in anhydrous CH2Cl2 dropwise.
-
Allow the reaction to proceed for 2 hours at 0°C and then for 24 hours at room temperature.
-
-
Introduction of the Thiol Group:
-
React the activated PEG with cysteamine to introduce a protected thiol group.
-
Deprotect the thiol group using a suitable reagent like TFA to obtain the final Propargyl-PEGn-SH linker.
-
Protein Conjugation via Thiol-Maleimide Ligation
This protocol describes the conjugation of a Propargyl-PEG-SH linker to a protein containing a maleimide group.
Materials:
-
Maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)
-
Propargyl-PEGn-SH (e.g., this compound, Propargyl-PEG12-SH)
-
Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds to generate free thiols)
-
Quenching reagent (e.g., L-cysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation (if necessary): If the protein does not have a free thiol, it can be introduced by reducing existing disulfide bonds with a reducing agent like TCEP. The reducing agent must be removed before adding the maleimide-containing linker.
-
Conjugation Reaction:
-
Dissolve the maleimide-activated protein in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the Propargyl-PEGn-SH linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a small excess of a quenching reagent like L-cysteine to react with any unreacted maleimide groups.
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography to remove excess linker and other small molecules.
Signaling Pathways and Experimental Workflows
The choice of linker can significantly impact the biological activity of a bioconjugate. For instance, in the development of antibody-drug conjugates (ADCs), the linker must be stable in circulation but allow for the efficient release of the cytotoxic payload upon internalization into the target cancer cell.
Below is a DOT script and the corresponding diagram illustrating a general experimental workflow for comparing the efficacy of ADCs constructed with this compound and a longer chain Propargyl-PEG-SH linker.
Caption: Workflow for comparing ADCs with different PEG linker lengths.
Logical Relationships in Linker Selection
The decision-making process for selecting the optimal Propargyl-PEG-SH linker involves considering the interplay between the properties of the biomolecule, the payload, and the desired therapeutic outcome.
Caption: Decision logic for selecting an appropriate Propargyl-PEG-SH linker.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified with Propargyl-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Propargyl-PEG3-SH with an alternative thiol-reactive linker, Maleimide-PEG-SH, for the modification of peptides prior to mass spectrometry (MS) analysis. The information presented is supported by established chemical principles and common proteomics workflows to aid in the selection of the most appropriate tool for your research needs.
Introduction to Thiol-Reactive Peptide Modification for Mass Spectrometry
The selective labeling of cysteine residues is a critical technique in proteomics and drug development for studying protein structure, function, and interactions. Thiol-reactive linkers, which covalently bind to the sulfhydryl group of cysteine residues, are widely used for this purpose. The choice of linker can significantly impact the subsequent mass spectrometry analysis, affecting ionization efficiency, fragmentation patterns, and the overall success of peptide identification and quantification.[1]
This guide focuses on the comparison of two such linkers:
-
This compound: This linker contains a terminal alkyne group (propargyl) and a thiol group connected by a short polyethylene glycol (PEG) spacer. The thiol group reacts with activated cysteine residues, while the alkyne group allows for subsequent "click" chemistry reactions, enabling the attachment of reporter tags or other functional moieties.
-
Maleimide-PEG-SH: This linker features a maleimide group, which readily reacts with thiol groups via a Michael addition reaction, and a PEG spacer. Maleimides are a well-established and widely used chemistry for cysteine modification.[2][3]
Experimental Protocols
Detailed methodologies for the modification of peptides with this compound and Maleimide-PEG-SH, followed by a general protocol for mass spectrometry analysis, are provided below.
Protocol 1: Peptide Modification with this compound
This protocol outlines the steps for labeling a peptide containing a cysteine residue with this compound.
Materials:
-
Peptide containing at least one cysteine residue
-
This compound linker
-
Reduction buffer: 10 mM Dithiothreitol (DTT) or 10 mM Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0)
-
Alkylation buffer: this compound dissolved in a compatible solvent (e.g., acetonitrile or DMSO)
-
Quenching solution (optional): e.g., 2-mercaptoethanol
-
Desalting column (e.g., C18 ZipTip)
-
Mass spectrometry grade solvents (water, acetonitrile, formic acid)
Procedure:
-
Peptide Reduction:
-
Dissolve the peptide in the reduction buffer to a final concentration of 1-2 mg/mL.
-
Incubate at 56°C for 30 minutes to reduce any disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation with this compound:
-
Add a 10 to 20-fold molar excess of the this compound solution to the reduced peptide solution.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Quenching (Optional):
-
To stop the reaction, a small molar excess of a quenching agent like 2-mercaptoethanol can be added.
-
-
Sample Cleanup:
-
Acidify the reaction mixture with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the modified peptide using a C18 desalting column according to the manufacturer's instructions.
-
Elute the modified peptide in a solution of 50-80% acetonitrile with 0.1% formic acid.
-
-
Sample Preparation for MS:
-
Dry the eluted sample in a vacuum centrifuge.
-
Resuspend the modified peptide in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: Peptide Modification with Maleimide-PEG-SH
This protocol describes the labeling of a cysteine-containing peptide with a Maleimide-PEG-SH linker.
Materials:
-
Peptide containing at least one cysteine residue
-
Maleimide-PEG-SH linker
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another suitable buffer
-
Quenching solution: e.g., L-cysteine or 2-mercaptoethanol
-
Desalting column (e.g., C18 ZipTip)
-
Mass spectrometry grade solvents
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the reaction buffer. If the peptide has disulfide bonds, it must be reduced first as described in Protocol 1, Step 1.
-
-
Alkylation with Maleimide-PEG-SH:
-
Add a 10 to 20-fold molar excess of the Maleimide-PEG-SH linker to the peptide solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a small molar excess of L-cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups.
-
-
Sample Cleanup and Preparation for MS:
-
Follow the same procedure as described in Protocol 1, Steps 4 and 5.
-
Protocol 3: Mass Spectrometry Analysis of Modified Peptides
This is a general workflow for the analysis of the modified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source
LC-MS/MS Parameters:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes is a common starting point, but should be optimized for the specific peptide.[4]
-
Flow Rate: 200-300 nL/min
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion ESI
-
MS1 Scan Range: m/z 350-1500
-
Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions for fragmentation.
-
Fragmentation Method: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID)[4]
-
Dynamic Exclusion: Enable to prevent repeated fragmentation of the same precursor.
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a relevant protein database.
-
Specify the mass of the this compound or Maleimide-PEG-SH modification as a variable modification on cysteine residues in the search parameters.
Data Presentation: Comparative Analysis of Thiol-Reactive Linkers
| Feature | This compound | Maleimide-PEG-SH |
| Reaction Chemistry | Thiol-yne reaction with the propargyl group is not spontaneous and requires a catalyst (for "click" chemistry). The SH group reacts with an activated cysteine. | Michael addition of the thiol to the maleimide double bond. |
| Reaction Specificity | The thiol group provides specificity for cysteine residues. The propargyl group is inert until a specific "click" reaction is initiated. | High specificity for thiol groups at neutral pH. At higher pH, some reaction with lysine can occur. |
| Reaction Conditions | Thiol modification can be performed under physiological conditions. Subsequent "click" chemistry requires a copper(I) catalyst or can be strain-promoted. | Typically performed at pH 6.5-7.5. |
| Stability of Linkage | The resulting thioether bond is stable. The triazole ring formed during a "click" reaction is also very stable. | The thioether bond formed can be subject to retro-Michael addition, especially at higher pH, leading to potential label loss. |
| Impact on MS Analysis | The PEG linker can improve peptide solubility and may alter chromatographic retention time. The propargyl group itself has a minimal impact on ionization. | The PEG linker has similar effects on solubility and retention time. The maleimide ring can sometimes lead to fragmentation complexities. |
| Versatility | The alkyne handle allows for highly specific and efficient post-modification labeling with a wide variety of azide-containing tags ("click" chemistry). | The maleimide group is primarily for direct conjugation. |
| Potential for Side Reactions | Minimal side reactions under controlled conditions. | Potential for hydrolysis of the maleimide ring and reaction with other nucleophiles at higher pH. |
Visualization of Experimental Workflow and Comparative Logic
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry analysis of modified peptides.
Comparative Logic of Thiol-Reactive Linkers
Caption: Comparison of this compound and Maleimide-PEG-SH linkers.
References
A Comparative Guide to Functional Assays for Validating Propargyl-PEG3-SH Conjugate Activity
For researchers, scientists, and drug development professionals, the validation of a bifunctional linker's activity is a critical step to ensure the efficiency and reproducibility of bioconjugation. The Propargyl-PEG3-SH conjugate is a heterobifunctional linker featuring a thiol (-SH) group for conjugation to biomolecules (e.g., through maleimide chemistry) and a propargyl group for subsequent "click" chemistry reactions. This guide provides an objective comparison of functional assays to validate the activity of this conjugate, supported by experimental data and detailed protocols.
The "activity" of the this compound linker refers to the chemical reactivity of its two terminal functional groups. Therefore, validation involves a two-part assessment: confirming the reactivity of the thiol group and the propargyl (alkyne) group.
Part 1: Validation of Thiol (-SH) Group Reactivity
The thiol group of the linker is typically conjugated to a protein or other biomolecule through a thiol-reactive group, such as a maleimide. Validating this step ensures that the linker can be successfully attached to the molecule of interest.
Key Assay: Thiol-Maleimide Conjugation Efficiency Assay
This assay quantifies the success of the conjugation reaction between the thiol group of the linker and a maleimide-activated molecule.
Experimental Protocol: Thiol-Maleimide Conjugation [1][2]
-
Preparation of Reactants:
-
Dissolve the thiol-containing molecule (this compound) in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, HEPES).[1]
-
Prepare a stock solution of a maleimide-activated molecule (e.g., a maleimide-containing fluorescent dye or protein) in an appropriate solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the thiol solution. A molar excess of 10-20 fold of the maleimide is often recommended as a starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using fluorescent molecules.
-
-
Purification:
-
Remove excess, unreacted reagents using gel filtration, dialysis, or HPLC.
-
Methods for Quantifying Conjugation Efficiency:
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths: one for the protein (280 nm) and one for the conjugated molecule, to calculate the degree of labeling. | Simple, rapid, and uses readily available equipment. | Requires that the conjugated molecule has a distinct absorbance peak. Can be prone to interference from other molecules. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Measures the mass of the conjugate to determine the number of linkers attached. | Highly accurate and provides detailed information on the distribution of labeled species. | Requires specialized equipment and expertise. Can be complex for heterogeneous samples. |
| HPLC Analysis | Separates the conjugated product from unreacted starting materials, allowing for quantification of the reaction yield. | Provides both qualitative and quantitative information about the reaction mixture, including purity. | Can be time-consuming and requires method development. |
| Fluorescence Spectroscopy | If a fluorescent maleimide is used, the fluorescence of the purified conjugate can be measured to quantify the amount of labeling. | Highly sensitive. | Indirect method that relies on the fluorescence properties of the tag. |
Part 2: Validation of Propargyl (Alkyne) Group Reactivity
After conjugation via the thiol group, the propargyl group is available for a click chemistry reaction, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Validating this step confirms that the second functional handle of the linker is active.
Key Assay: Azide-Alkyne "Click" Reaction Efficiency Assay
This assay validates the ability of the propargyl group on the now-conjugated linker to react with an azide-containing molecule.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reactants:
-
Dissolve the propargyl-containing conjugate in a suitable buffer (aqueous buffers are often compatible).
-
Prepare a stock solution of an azide-containing reporter molecule (e.g., an azide-modified fluorescent dye or biotin).
-
-
Catalyst Preparation:
-
Prepare a stock solution of a copper (II) source, such as CuSO4.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
Prepare a stock solution of a copper-stabilizing ligand, such as THPTA or TBTA.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargyl-containing conjugate and the azide reporter.
-
Add the copper source and the stabilizing ligand.
-
Initiate the reaction by adding the sodium ascorbate.
-
Incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the final product to remove the copper catalyst and excess reagents, for example, by using a desalting column.
-
Methods for Quantifying Click Reaction Efficiency:
| Method | Principle | Advantages | Disadvantages |
| Fluorescence-Based Assays | If an azide-fluorophore is used, the efficiency can be determined by measuring the fluorescence of the final product. Pro-fluorogenic azides, which become fluorescent only after the click reaction, are particularly useful as they eliminate the need for washing steps. | Highly sensitive and can be adapted for high-throughput screening. Fluorogenic probes reduce background noise. | The fluorescence can be influenced by the local environment of the dye. |
| HPLC Analysis | Separates the triazole product from the starting materials, allowing for direct quantification of the reaction yield. | Provides a clear picture of reaction progress and product purity. | Requires a suitable chromatography method to resolve all components. |
| Mass Spectrometry | Confirms the formation of the triazole product by detecting the expected mass increase. | Provides unambiguous confirmation of the final product's identity. | Less quantitative than HPLC unless internal standards are used. |
| Western Blot | If the target is a protein and a biotin-azide was used, the final product can be detected and quantified on a Western blot using streptavidin-HRP. A molecular weight shift can also be quantified. | Widely available technique in biological labs. | Semi-quantitative and can be influenced by transfer efficiency and antibody affinity. |
Visualizing the Workflow and Alternatives
The following diagrams illustrate the experimental workflow for validating the this compound conjugate and a comparison with alternative linker strategies.
Comparison with Alternative Linkers
The choice of a bifunctional linker depends heavily on the specific application. This compound is a non-cleavable linker, meaning the bonds it forms are highly stable under biological conditions. This is advantageous for applications requiring a permanent link between two molecules, such as in imaging or diagnostics.
In contrast, other linkers are designed to be cleaved under specific conditions. For example, disulfide-containing linkers can be cleaved by reducing agents inside cells, which is a common strategy for drug delivery in antibody-drug conjugates (ADCs). Hydrazone linkers are another example of cleavable linkers, which are sensitive to acidic environments like those found in endosomes and lysosomes.
Comparative Table of Linker Characteristics:
| Linker Type | Functional Groups | Bond Formed | Cleavable? | Key Advantage |
| Propargyl-PEG-SH | Thiol, Alkyne | Thioether, Triazole | No | High stability and bio-orthogonal reactivity. |
| SMCC | Maleimide, NHS ester | Thioether, Amide | No | Provides steric hindrance that can decrease hydrolysis rates. |
| SPDP | Pyridyldithiol, NHS ester | Disulfide, Amide | Yes (Reducing agents) | Allows for controlled release of a payload in a reducing environment. |
| Hydrazone-based | Hydrazide, NHS ester | Hydrazone, Amide | Yes (Acid-sensitive) | Enables drug release in the acidic compartments of cells. |
References
A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Thiol-PEGylation
For researchers, scientists, and drug development professionals, the covalent modification of molecules with polyethylene glycol (PEG) chains—a process known as PEGylation—is a cornerstone strategy for improving the solubility, stability, and pharmacokinetic profiles of therapeutic agents and research compounds. "Click chemistry" offers an efficient and specific method for achieving this conjugation. This guide provides an objective comparison of the two primary forms of azide-alkyne click chemistry—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for applications involving the thiol-functionalized linker, Propargyl-PEG3-SH.
This compound contains a terminal alkyne, making it a direct substrate for copper-catalyzed reactions. It is important to note that this molecule is not suitable for SPAAC, which requires a strained alkyne (cyclooctyne). Therefore, this guide will compare the use of this compound in CuAAC against the use of an analogous strained-alkyne linker (e.g., DBCO-PEG-SH) required for SPAAC, providing a comprehensive overview for conjugating thiol-PEG linkers.
Reaction Mechanisms and Principles
The fundamental difference between CuAAC and SPAAC lies in their method of alkyne activation. CuAAC utilizes a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide, whereas SPAAC employs a cyclooctyne whose inherent ring strain enables a catalyst-free reaction with an azide.[1][2]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, the copper(I) catalyst coordinates with the terminal alkyne of this compound, forming a copper-acetylide intermediate. This intermediate then readily reacts with an azide-functionalized molecule to regioselectively form a stable 1,4-disubstituted triazole ring.[3][4] The reaction is highly efficient and typically proceeds with rapid kinetics.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative that relies on the high internal energy of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The release of this ring strain provides the thermodynamic driving force for the cycloaddition with an azide, forming a triazole product without the need for a cytotoxic catalyst. This makes SPAAC highly suitable for applications in living systems. For thiol-PEGylation, a linker like DBCO-PEG-SH would be used instead of this compound.
Quantitative Data Comparison
The choice between CuAAC and SPAAC often depends on the specific requirements of the experiment, such as the need for speed, biocompatibility, or the avoidance of side reactions. The following table summarizes key quantitative and qualitative differences.
| Feature | Copper-Catalyzed (CuAAC) with this compound | Copper-Free (SPAAC) with Strained-Alkyne-PEG-SH |
| Catalyst | Copper(I) is required. | None; driven by ring strain. |
| Biocompatibility | Limited due to copper-induced cytotoxicity. Can be improved with accelerating/stabilizing ligands (e.g., THPTA, BTTAA). | High; generally considered bioorthogonal and suitable for in vivo and live-cell applications. |
| Reaction Rate | Generally faster (k ≈ 1-100 M⁻¹s⁻¹). Effective labeling can be achieved in minutes. | Generally slower (k ≈ 10⁻³-1 M⁻¹s⁻¹); highly dependent on the specific cyclooctyne used. |
| Reactivity with Thiols | Catalyst Poisoning: The thiol group in this compound can chelate and deactivate the Cu(I) catalyst. Side Product Formation: A Cu-catalyzed reaction between the alkyne, azide, and thiol can form thiotriazole byproducts, leading to false positives. | Thiol-Yne Addition: The strained alkyne can react directly with the thiol group in an azide-independent manner, leading to off-target labeling. |
| Regioselectivity | Highly specific, yielding the 1,4-disubstituted triazole isomer. | Produces a mixture of regioisomers. |
| Reagent Accessibility | Propargyl-functionalized reagents are common and cost-effective. | Strained cyclooctynes (e.g., DBCO, BCN) are more complex and expensive to synthesize. |
Experimental Protocols
Detailed methodologies are critical for successful conjugation. The following protocols provide a starting point for using this compound in a CuAAC reaction and a comparable strained alkyne in a SPAAC reaction.
Protocol 1: CuAAC with this compound
This protocol is designed for in vitro conjugation where biocompatibility is not the primary concern. The use of a water-soluble ligand like THPTA is crucial to protect the copper catalyst from the thiol group and improve reaction efficiency in aqueous media.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a copper/ligand premix: Combine a 100 mM stock solution of THPTA (or another suitable ligand) with a 20 mM stock solution of copper(II) sulfate (CuSO₄) in a 5:1 ligand-to-copper molar ratio. Vortex to mix.
-
-
Reaction Setup :
-
In a microcentrifuge tube, combine the this compound and the azide-containing molecule. A 1.5 to 2-fold molar excess of one reagent may be used to drive the reaction to completion.
-
Add the copper/ligand premix to the reaction mixture to achieve a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Reaction and Monitoring :
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
For thiol-containing molecules, consider using an excess of the copper/ligand complex or adding a sacrificial metal like Zn(II) to occupy the thiols.
-
-
Purification :
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, to remove unreacted reagents and the copper catalyst.
-
Protocol 2: SPAAC with a Strained Alkyne (e.g., DBCO-PEG-SH)
This protocol is ideal for applications requiring high biocompatibility, such as live-cell labeling. A critical pre-step is included to prevent the thiol-yne side reaction.
-
Thiol Protection (Optional but Recommended) :
-
To prevent the azide-independent thiol-yne side reaction, pre-treat the protein or surface of interest (if it contains reactive cysteines) with a thiol-blocking agent like iodoacetamide (IAM). Incubate the target molecule with a 10-fold molar excess of IAM for 30 minutes at room temperature, followed by removal of excess IAM.
-
-
Reagent Preparation :
-
Dissolve the strained alkyne (e.g., DBCO-PEG-SH) and the azide-functionalized molecule in a biocompatible buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup :
-
Combine the strained alkyne and the azide-containing molecule in the reaction buffer. Stoichiometry is typically near 1:1, but can be optimized.
-
No catalyst is needed. The reaction proceeds spontaneously upon mixing the components.
-
-
Reaction and Monitoring :
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and the specific strained alkyne used.
-
Monitor reaction progress via SDS-PAGE, LC-MS, or fluorescence imaging if one of the components is labeled.
-
-
Purification :
-
In many bioconjugation experiments, the reaction is clean, and the product can be used without further purification. If necessary, purify the conjugate via SEC or dialysis.
-
Decision-Making Workflow
Choosing the right click chemistry approach is critical for experimental success. The following workflow outlines key decision points for conjugating a thiol-PEG linker.
Conclusion
Both copper-catalyzed and copper-free click chemistry are powerful tools for bioconjugation, but they present different advantages and challenges when working with thiol-containing molecules like this compound.
CuAAC with this compound is a fast and cost-effective method suitable for in vitro applications where the potential for copper toxicity and side reactions can be managed. Success with this method hinges on the use of appropriate ligands and purification strategies to mitigate the negative effects of the copper catalyst and its interaction with the thiol group.
SPAAC , which requires a switch to a strained-alkyne PEG linker, is the superior choice for applications demanding high biocompatibility, such as live-cell imaging or in vivo studies. While generally slower and more expensive, its catalyst-free nature avoids copper toxicity. However, researchers must remain vigilant about the potential for azide-independent thiol-yne side reactions and may need to incorporate thiol-blocking steps into their protocols to ensure specificity.
Ultimately, the selection between these two methods should be guided by the specific experimental context, balancing the need for biocompatibility against kinetics, cost, and the potential for off-target reactions.
References
A Head-to-Head Comparison of Propargyl-PEG3-SH and SMCC Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design and performance of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker connecting a biomolecule to a payload, such as a cytotoxic drug, profoundly influences the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an objective, data-driven comparison of two widely used heterobifunctional linkers: Propargyl-PEG3-SH and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This compound represents a class of modern linkers utilizing bioorthogonal click chemistry, offering high specificity and versatility. In contrast, SMCC is a conventional and well-established linker that relies on the reaction between a maleimide and a thiol. This guide will delve into their respective chemical properties, reaction mechanisms, and performance characteristics to aid in the selection of the optimal linker for specific research and drug development applications.
Chemical Structures and Reactive Moieties
A fundamental understanding of the chemical structures of this compound and SMCC is essential to appreciate their distinct functionalities.
Caption: Chemical structures of this compound and SMCC linkers.
This compound possesses a terminal propargyl group (an alkyne) and a thiol group (-SH), connected by a hydrophilic polyethylene glycol (PEG) spacer. The alkyne group participates in highly specific "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC)[1][]. The thiol group can react with various electrophiles.
SMCC, on the other hand, is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group[3][4]. The NHS ester reacts with primary amines, such as those on the side chain of lysine residues in proteins, to form a stable amide bond[]. The maleimide group reacts specifically with sulfhydryl (thiol) groups, for instance, from cysteine residues, to form a stable thioether bond.
Quantitative Performance Comparison
The selection of a linker significantly impacts the physicochemical properties and in vivo performance of a bioconjugate. The following table summarizes key quantitative and qualitative differences between this compound and SMCC linkers based on their underlying chemistries.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Conjugation Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Amine-reactive NHS ester and thiol-reactive maleimide |
| Reaction Specificity | Very High (Bioorthogonal) | High for both amine and thiol reactions |
| Resulting Linkage | Stable triazole ring | Thioether bond |
| Linkage Stability | Highly stable to hydrolysis and enzymatic cleavage | The thioether bond can undergo a retro-Michael reaction, leading to potential payload dissociation |
| Hydrophilicity | High, due to the PEG spacer, which can improve solubility and reduce aggregation of the conjugate | Low (hydrophobic cyclohexane spacer), which can increase the propensity for aggregation of the final conjugate |
| Drug-to-Antibody Ratio (DAR) Control | Enables precise control over DAR, often achieving a one-to-one stoichiometry in site-specific conjugations | Stochastic conjugation to lysine or cysteine residues can result in a heterogeneous mixture of ADCs with varying DARs |
| Potential Immunogenicity | The triazole ring is a novel chemical entity and may have some potential for immunogenicity | The maleimide moiety itself can be immunogenic |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of bioconjugates. Below are representative protocols for antibody conjugation using both this compound (via click chemistry) and SMCC.
Protocol 1: Antibody Conjugation using this compound via Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide-modified drug to an antibody that has been functionalized with a propargyl group.
Materials:
-
Antibody with an incorporated alkyne group (e.g., via reaction with a Propargyl-PEG3-NHS ester)
-
Azide-modified payload (drug)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Dissolve the azide-labeled drug in DMSO or an appropriate buffer to a stock concentration of 10-20 mM.
-
Prepare the alkyne-labeled antibody in PBS at a concentration of 1-5 mg/mL.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Allow the mixture to stand for 5 minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-labeled antibody with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1.
-
Add the premixed Cu(I)/THPTA catalyst to the reaction mixture to a final copper concentration of 0.1-0.25 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the mixture from light.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Remove excess, unreacted drug and catalyst components by purifying the ADC using a desalting column equilibrated with PBS, pH 7.4.
-
The purified ADC can be concentrated using a centrifugal filter device if necessary.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Assess the purity and aggregation of the ADC using Size Exclusion Chromatography (SEC).
-
Protocol 2: Two-Step Antibody Conjugation using SMCC
This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine residues.
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-containing payload (drug)
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Modification with SMCC:
-
Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess SMCC:
-
Remove non-reacted SMCC using a desalting column equilibrated with PBS, pH 7.2-7.5. This step is critical to prevent the quenching of the thiol-containing drug in the next step.
-
-
Conjugation with Thiol-Containing Payload:
-
Immediately add the thiol-containing drug to the maleimide-activated antibody. The molar ratio of drug to antibody will depend on the desired DAR and should be optimized empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching of Unreacted Maleimides (Optional):
-
To cap any unreacted maleimide groups, a quenching reagent such as cysteine or N-acetylcysteine can be added to the reaction mixture.
-
-
Purification of the ADC:
-
Purify the ADC using a desalting column or dialysis to remove excess drug and quenching reagent.
-
-
Characterization:
-
Determine the DAR by UV-Vis spectroscopy, HIC, or MS.
-
Analyze the purity and aggregation state of the ADC by SEC.
-
Signaling Pathways and Experimental Workflows
Visualizing the conjugation workflows can provide a clearer understanding of the processes involved.
Caption: this compound click chemistry workflow.
Caption: SMCC two-step conjugation workflow.
Logical Decision-Making for Linker Selection
Choosing between this compound and SMCC depends on the specific requirements of the bioconjugation application. The following flowchart provides a logical framework for making this decision.
Caption: A flowchart to guide linker selection.
Conclusion
Both this compound and SMCC are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages. This compound, with its PEG spacer and alkyne functionality, is ideal for applications requiring high hydrophilicity, precise control over the drug-to-antibody ratio, and a highly stable final linkage through click chemistry. This makes it a strong candidate for the development of homogeneous and well-defined ADCs.
SMCC, a workhorse in the field, offers a robust and well-characterized method for conjugating payloads to native amine and thiol groups on biomolecules. While it may lead to more heterogeneous products and the resulting thioether bond has a known, albeit low, potential for instability, its established protocols and wide use in approved therapeutics like Kadcyla® demonstrate its utility.
Ultimately, the choice between these two linkers will be guided by the specific goals of the research or drug development program, including the nature of the biomolecule and payload, the desired properties of the final conjugate, and the analytical capabilities available for characterization. This guide provides the foundational information to make an informed decision in this critical aspect of bioconjugate design.
References
A Comparative Guide to Cytotoxicity Assays for ADCs Synthesized with Propargyl-PEG3-SH
For researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of Antibody-Drug Conjugates (ADCs), particularly those utilizing the Propargyl-PEG3-SH linker, a thorough understanding of cytotoxicity assessment is paramount. This guide provides a comparative analysis of common cytotoxicity assays, alternative linker strategies, and the expected impact of the this compound linker on ADC performance, supported by experimental data and detailed protocols.
The this compound linker is a hydrophilic, flexible linker that incorporates a polyethylene glycol (PEG) spacer. This PEGylation is intended to improve the solubility and pharmacokinetic properties of the ADC.[1] The propargyl group allows for click chemistry-based conjugation, enabling precise and stable attachment of the cytotoxic payload.[2] The thiol group (-SH) can be used for conjugation to the antibody, often after reduction of interchain disulfide bonds.
Comparative Analysis of Linker Technologies
The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation and the efficiency of payload release at the tumor site.[1] Linkers are broadly categorized as cleavable or non-cleavable.
Cleavable Linkers: These linkers are designed to release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[3] This targeted release can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[4]
Non-Cleavable Linkers: These linkers remain attached to the payload upon internalization and degradation of the antibody within the lysosome. This approach can offer greater stability in circulation and may reduce off-target toxicity. However, it typically does not produce a significant bystander effect as the payload-linker-amino acid complex is often less membrane-permeable.
The this compound linker itself is generally considered non-cleavable, providing a stable connection between the antibody and the payload. However, it can be incorporated into more complex linker systems that include a cleavable moiety.
Impact of PEGylation on ADC Performance
The inclusion of a PEG spacer, such as in the this compound linker, can have several advantages:
-
Improved Solubility and Reduced Aggregation: Hydrophobic payloads can lead to ADC aggregation, which can affect manufacturing, stability, and safety. The hydrophilic nature of PEG can mitigate this issue.
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life. This can result in greater tumor accumulation.
-
Potential for Reduced Immunogenicity: The PEG chain can shield the protein and payload from the immune system, potentially reducing the immunogenic response.
However, the length of the PEG chain can also influence cytotoxicity. Some studies have shown that longer PEG chains can lead to a decrease in in vitro potency, possibly due to steric hindrance affecting antigen binding or cellular uptake.
Quantitative Comparison of ADC Cytotoxicity
The following table summarizes in vitro cytotoxicity data (IC50 values) for ADCs with different linker technologies. It is important to note that direct comparative data for ADCs synthesized with this compound against a comprehensive panel of other linkers in a single study is limited in the public domain. The data presented here is compiled from various studies and should be interpreted with consideration of the different antibodies, payloads, and cell lines used.
| Linker Type | Payload | Target Antigen | Cell Line | IC50 (pM) | Reference |
| β-galactosidase-cleavable | MMAE | HER2 | KPL-4 | 8.8 | |
| Val-Cit (vc) - cleavable | MMAE | HER2 | KPL-4 | 14.3 | |
| Non-cleavable (similar to Kadcyla) | DM1 | HER2 | KPL-4 | 33 | |
| Sulfatase-cleavable | MMAE | HER2 | BT474 | 61 | |
| Val-Ala (VA) - cleavable | MMAE | HER2 | BT474 | 92 | |
| Non-cleavable | MMAE | HER2 | BT474 | 609 |
Note: Lower IC50 values indicate higher potency. The data illustrates that cleavable linkers can often lead to higher in vitro potency compared to non-cleavable linkers.
Experimental Protocols for Cytotoxicity Assays
Accurate and reproducible assessment of ADC cytotoxicity is crucial for preclinical development. Below are detailed protocols for three commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Target cancer cells (both antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs and controls (unconjugated antibody, free payload)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles. Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and ADC mechanism of action (typically 48-144 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the ADC concentration using a sigmoidal dose-response curve fit.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
Target cancer cells
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs and controls
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Microplate reader
Procedure:
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50-70 µL of the prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Read the absorbance at 450 nm. A reference wavelength of 660 nm can be used for background correction.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Materials:
-
Target cancer cells
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs and controls
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (if required by the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: If necessary, add the stop solution. Read the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Mandatory Visualizations
Caption: General workflow for in vitro ADC cytotoxicity assays.
Caption: Signaling pathway of ADC-mediated tubulin inhibition.
References
Assessing the Impact of Propargyl-PEG3-SH on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of experimental biology and therapeutic development. The choice of chemical probe for such modifications is critical, as it can significantly influence the function of the target protein. This guide provides a comparative analysis of Propargyl-PEG3-SH, a thiol-reactive probe, with other common alternatives, offering insights into their respective impacts on protein function, supported by experimental data and detailed protocols.
This compound is a chemical reagent that combines a thiol-reactive group (sulfhydryl-reactive) with a short polyethylene glycol (PEG) linker and a terminal alkyne group. This structure allows for the attachment of the probe to cysteine residues on a protein, with the alkyne group available for subsequent "click" chemistry reactions. While primarily utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, its utility as a direct protein modification agent for functional studies warrants careful consideration.[1][2]
Comparison of Thiol-Reactive Probes
The selection of a thiol-reactive probe depends on several factors, including the desired reactivity, the stability of the resulting bond, and the potential for the probe itself to interfere with protein function. This section compares this compound with two widely used classes of thiol-reactive probes: maleimides and iodoacetamides.
| Feature | This compound | Maleimide-PEG | Iodoacetamide-PEG |
| Reactive Group | Sulfhydryl (-SH) | Thiol (-SH) | Thiol (-SH) |
| Reaction Type | Nucleophilic Substitution / Click Chemistry | Michael Addition | Nucleophilic Substitution (SN2) |
| Reaction pH | Neutral to slightly basic | 6.5 - 7.5 | 7.0 - 8.5 |
| Bond Stability | Thioether (stable) | Thioether (can undergo retro-Michael reaction)[3] | Thioether (stable)[4] |
| Selectivity | Primarily thiols, but potential for side reactions of the alkyne group with thiols.[5] | High for thiols over amines at neutral pH. | Reacts with other nucleophiles (e.g., histidine, methionine) at higher pH. |
| Impact on Protein Function | Limited direct data available. The PEG linker may help to maintain solubility and reduce immunogenicity. The alkyne group could potentially influence interactions. | Can be relatively inert, but the succinimide ring can be hydrolyzed, altering local charge. | Introduces a carboxymethyl group, which can alter local charge and steric hindrance. |
| Key Advantages | Enables subsequent bio-orthogonal "click" chemistry reactions. | Fast and efficient reaction at neutral pH. | Forms a very stable bond. |
| Key Disadvantages | Potential for alkyne side reactions. Lack of extensive data on functional impact. | The formed bond can be reversible, especially in the presence of other thiols. | Slower reaction rate compared to maleimides. Less selective at higher pH. |
Signaling Pathways and Experimental Workflows
The modification of proteins with thiol-reactive probes can be a key step in elucidating complex biological processes. The following diagrams illustrate a generalized signaling pathway involving a cysteine-containing protein and a typical experimental workflow for assessing the impact of probe conjugation on protein function.
Experimental Protocols
The following are generalized protocols for protein modification with a thiol-reactive probe and a subsequent enzyme activity assay.
Protocol 1: Protein Modification with a Thiol-Reactive Probe
Materials:
-
Purified protein of interest containing at least one cysteine residue.
-
Thiol-reactive probe (e.g., this compound, Maleimide-PEG, or Iodoacetamide-PEG).
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. Remove the reducing agent using a desalting column.
-
Probe Preparation: Prepare a stock solution of the thiol-reactive probe in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the thiol-reactive probe to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to consume any unreacted probe. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess probe and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: Confirm the extent of labeling using techniques such as mass spectrometry or by quantifying a fluorescent tag if the probe is fluorescent.
Protocol 2: Enzyme Activity Assay
Materials:
-
Modified protein (from Protocol 1).
-
Unmodified control protein.
-
Substrate for the enzyme.
-
Assay Buffer: Specific to the enzyme being studied.
-
Spectrophotometer or other appropriate detection instrument.
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in the assay buffer containing a fixed concentration of the enzyme (both modified and unmodified) and varying concentrations of the substrate.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to the enzyme solution.
-
Monitor Reaction: Monitor the progress of the reaction over time by measuring the change in absorbance, fluorescence, or other detectable signal that is proportional to product formation or substrate consumption.
-
Calculate Initial Velocity: Determine the initial velocity (V₀) of the reaction for each substrate concentration.
-
Data Analysis: Plot the initial velocity as a function of substrate concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ, for both the modified and unmodified enzyme.
-
Comparison: Compare the kinetic parameters of the modified enzyme to the unmodified control to assess the impact of the probe on enzyme function.
Conclusion
The choice of a thiol-reactive probe for protein modification is a critical decision that can significantly affect experimental outcomes. While this compound offers the unique advantage of enabling subsequent "click" chemistry, its direct impact on protein function is not as well-documented as that of more established probes like maleimides and iodoacetamides. The potential for side reactions of the alkyne group with thiols necessitates careful experimental design and validation.
In contrast, maleimides and iodoacetamides have been extensively characterized, with a wealth of data available on their reactivity and functional consequences. Maleimides offer rapid and selective labeling, though the stability of the resulting bond can be a concern. Iodoacetamides form highly stable conjugates but may exhibit lower selectivity at higher pH.
Ultimately, the optimal probe will depend on the specific application. For experiments requiring subsequent bio-orthogonal ligation, this compound is a valuable tool, provided that its potential effects on protein function are carefully evaluated. For general protein labeling and functional studies, maleimides and iodoacetamides remain the probes of choice due to their well-understood properties and extensive track record in the literature. Researchers should always perform thorough functional comparisons between the modified and unmodified protein to ensure that the observed effects are due to the intended experimental variable and not an artifact of the chemical modification itself.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Propargyl-PEG3-SH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. Propargyl-PEG3-SH, a heterobifunctional linker containing both a thiol and a polyethylene glycol (PEG) moiety, requires specific handling and disposal procedures to mitigate risks and ensure environmental responsibility. This guide provides essential, immediate safety and logistical information, including a step-by-step disposal plan.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on best practices for handling and disposing of its constituent functional groups: thiols and polyethylene glycol (PEG) compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling and disposing of this chemical.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all necessary safety measures are in place. All operations should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
Hazard and Property Summary
Due to the absence of a specific SDS, the following table summarizes the general hazards associated with the thiol and PEG components.
| Hazard Classification | Description | Precautionary Statements |
| Thiol Group Hazards | ||
| Flammability | Many thiol compounds are flammable. | Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Acute Toxicity (Oral, Inhalation) | Can be harmful if swallowed or inhaled.[1] | Avoid breathing mist/vapors/spray. Use only in a well-ventilated area.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | Wash skin thoroughly after handling. Wear protective gloves.[1] |
| Serious Eye Damage/Irritation | May cause serious eye damage or irritation. | Wear eye protection/face protection. |
| Odor | Thiols are known for their strong, unpleasant odors. | Handle in a chemical fume hood. |
| PEG Group Properties | ||
| Biodegradability | Polyethylene glycol is readily biodegradable. | |
| Environmental Impact | Not considered to be a hazardous waste. However, it should not be released into wastewater systems. | Dispose of in accordance with local and national regulations. |
Experimental Protocol for Disposal of this compound
The recommended disposal method for this compound involves a two-stage process that addresses the hazards of both the thiol and PEG components: first, the chemical deactivation of the thiol group through oxidation, followed by the appropriate disposal of the resulting PEG-based compound.
Materials:
-
Chemical fume hood
-
Appropriate PPE (gloves, goggles, lab coat)
-
Household bleach (sodium hypochlorite solution, ~5-6%)
-
Designated hazardous waste container, appropriately labeled
-
Suitable reaction container (e.g., beaker, flask)
Procedure:
Part A: Thiol Group Neutralization
-
Initial Collection: In a chemical fume hood, collect all liquid waste containing this compound in a designated reaction container.
-
Oxidation: Slowly and carefully add an excess of household bleach (sodium hypochlorite solution) to the collected waste. The thiol group will be oxidized to a less odorous and less hazardous sulfonic acid. This reaction can be exothermic, so add the bleach in small portions.
-
Reaction Time: Allow the mixture to react for at least 24 hours in the fume hood.
-
Verification: After 24 hours, cautiously check for the characteristic thiol odor. If the odor persists, add more bleach and allow for additional reaction time.
Part B: Disposal of Treated Waste
-
Waste Collection: Once the thiol odor is no longer detectable, the treated liquid should be transferred to a designated hazardous waste container.
-
Labeling: Clearly label the waste container with its contents (e.g., "Treated this compound waste").
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.
Disposal of Contaminated Solids:
-
All solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent materials) should be collected in a separate, clearly labeled, and sealed container for solid hazardous waste.
-
Contaminated glassware should first be rinsed with a small amount of a suitable solvent (e.g., ethanol), with the rinsate collected as hazardous waste. The glassware should then be soaked in a 10% bleach solution for at least 24 hours before standard cleaning.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and compliance with disposal regulations. Always prioritize consulting your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Propargyl-PEG3-SH
Essential Safety and Handling Guide for Propargyl-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a thiol-containing PEGylated alkyne. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is summarized in the table below.
| PPE Category | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Must meet ANSI Z87.1 standards. Required at all times when handling the compound. |
| Face Shield | To be worn over safety goggles/glasses during procedures with a high risk of splashes or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to protect against splashes. |
| Closed-Toe Shoes | Shoes must fully cover the feet. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] |
| Respirator | A NIOSH-approved respirator with an appropriate cartridge may be necessary for spill cleanup or in situations where a fume hood is not available. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Receiving and Storage:
-
Inspection: Upon receipt, inspect the package for any signs of damage. If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office.[1]
-
Storage: If the package is intact, transfer the compound to its designated storage area. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents, heat, sparks, and open flames.[3][4] The recommended storage temperature is typically -20°C.
B. Preparation and Use:
-
Work Area Preparation: Ensure the chemical fume hood is clean and functioning correctly. Prepare a designated waste container for all materials that will come into contact with this compound.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
-
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside a chemical fume hood to minimize the risk of inhalation.
-
Use a dedicated, clean weighing vessel.
-
Handle the compound with care to avoid generating dust or aerosols.
-
-
Running Reactions:
-
Conduct all reactions involving this compound within the chemical fume hood.
-
Due to the thiol group, this compound may have a strong, unpleasant odor. It is crucial to work in a well-ventilated fume hood to mitigate the odor.
-
Consider using a bleach trap for the reaction exhaust to neutralize any volatile thiol compounds.
-
C. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite or sand. Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS office.
III. Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
B. Decontamination:
-
Glassware: Glassware that has come into contact with this compound should be decontaminated. Due to the thiol group, a bleach solution can be used for oxidation. Fill or immerse the glassware in a freshly prepared bleach solution and let it soak for at least 24 hours in a fume hood. After soaking, rinse thoroughly with water before washing with standard laboratory detergents.
-
Work Surfaces: Decontaminate work surfaces in the fume hood with an appropriate cleaning agent.
C. Disposal Procedure:
-
Dispose of all waste containing this compound through your institution's hazardous waste management program.
-
Never dispose of this compound down the drain or in the regular trash. While some polyethylene glycol compounds are biodegradable, the propargyl and thiol groups may introduce additional hazards, and proper chemical waste disposal is mandatory.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
